molecular formula C9H7Br2N3O B1449478 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol CAS No. 2140316-56-7

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Cat. No.: B1449478
CAS No.: 2140316-56-7
M. Wt: 332.98 g/mol
InChI Key: FFYZQXQHXJNWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. This brominated 1,8-naphthyridine derivative is of significant interest for constructing novel compounds with potential biomedical applications. The 1,8-naphthyridine core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . The specific bromine substitutions at the 3 and 6 positions make this compound a versatile synthon for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of chemical space for structure-activity relationship (SAR) studies. Researchers can leverage this compound in programs aimed at developing new therapeutic agents. Analogous 1,8-naphthyridin-2-ones have demonstrated a wide range of pharmacological activities in scientific literature, including antitumor , anticonvulsant , and kinase inhibitory effects . The presence of the bromo groups and the amino functionality allows for targeted molecular design, potentially leading to ligands for various receptors or inhibitors of specific enzymes like BCR kinase or Hsp90 . This product is offered with a guaranteed high purity level (typically ≥95%) to ensure consistent and reliable experimental results. It is supplied as a solid powder and should be stored in an airtight container in a cool, dry, and well-ventilated area, protected from light . Intended Use: This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Safety: Handle with appropriate personal protective equipment, including gloves and safety goggles. Avoid generating dust and avoid contact with skin, eyes, or clothing. Use in a well-ventilated environment .

Properties

IUPAC Name

7-amino-3,6-dibromo-4-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZQXQHXJNWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=NC(=C(C=C12)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of a novel derivative, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol , a compound of significant interest for advanced drug discovery programs. Due to the limited publicly available data on this specific dibrominated analog, this document establishes a foundational understanding by first detailing the synthesis and known biological activities of its parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol . Subsequently, this guide extrapolates the physicochemical properties, proposes a detailed synthetic pathway, and discusses the potential therapeutic applications of the target dibromo-derivative, grounded in established principles of medicinal and organic chemistry. This whitepaper aims to serve as a critical resource for researchers engaged in the development of next-generation therapeutics.

The 1,8-Naphthyridine Core: A Cornerstone of Medicinal Chemistry

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is a cornerstone of numerous successful therapeutic agents.[3] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The well-known antibacterial agent, nalidixic acid, is a classic example of a marketed drug built upon the 1,8-naphthyridine core.[4] The therapeutic landscape of 1,8-naphthyridine derivatives is vast, with compounds exhibiting a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antibacterial: Many 1,8-naphthyridine derivatives function by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.[4][5]

  • Anticancer: Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some acting as topoisomerase II inhibitors.[2][6]

  • Antiviral, Anti-inflammatory, and Antiprotozoal: The versatility of the 1,8-naphthyridine scaffold has led to the exploration and discovery of its potential in a multitude of other therapeutic areas.[7]

The Parent Compound: 7-Amino-4-methyl-1,8-naphthyridin-2-ol

A comprehensive understanding of the parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol, is essential for predicting the properties and potential of its dibrominated analog.

Physicochemical Properties

The key physicochemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉N₃OSmolecule[5]
Molecular Weight 175.19 g/mol Smolecule[5]
Appearance Likely a solidInferred
Melting Point 405 °C (with decomposition)Smolecule[5]
CAS Number 1569-15-9Smolecule[5]
Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

The synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol can be achieved through various established synthetic routes. One of the most common and versatile methods is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9]

This protocol outlines a plausible synthetic route based on the principles of the Friedländer synthesis.

Step 1: Synthesis of 2-Amino-6-methylnicotinaldehyde (Intermediate 1)

The synthesis of the key aldehyde intermediate is a critical first step.

  • Reagents: 2,6-Diaminopyridine, 3-Oxo-butyraldehyde dimethyl acetal.

  • Procedure:

    • A mixture of 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal is refluxed in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.

Step 2: Condensation and Cyclization to form 7-Amino-4-methyl-1,8-naphthyridin-2-ol (Final Product)

  • Reagents: 2-Amino-6-methylnicotinaldehyde (Intermediate 1), Ethyl acetoacetate, Base catalyst (e.g., piperidine or sodium ethoxide).

  • Procedure:

    • To a solution of 2-Amino-6-methylnicotinaldehyde in ethanol, ethyl acetoacetate and a catalytic amount of piperidine are added.

    • The mixture is refluxed for several hours, with reaction progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The crude product is washed with cold ethanol and dried under vacuum to yield 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

G cluster_0 Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol A 2,6-Diaminopyridine + 3-Oxo-butyraldehyde dimethyl acetal B Intermediate 1: 2-Amino-6-methylnicotinaldehyde A->B Acid catalyst, Toluene, Reflux C Intermediate 1 + Ethyl acetoacetate B->C Reagent Addition D Final Product: 7-Amino-4-methyl-1,8-naphthyridin-2-ol C->D Base catalyst, Ethanol, Reflux

Caption: Synthetic workflow for 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

Known Biological Activities

7-Amino-4-methyl-1,8-naphthyridin-2-ol has been investigated for its biological activities, demonstrating potential as both an antimicrobial and anticancer agent.

  • Antibacterial Activity: Research suggests that this compound exhibits activity against various Gram-positive and Gram-negative bacteria.[5] The proposed mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[5]

  • Antifungal Activity: Some studies have also indicated potential antifungal properties.[5]

  • Anticancer Potential: As a member of the 1,8-naphthyridine class, this compound is a candidate for anticancer drug development, potentially acting through mechanisms like topoisomerase II inhibition.[2][6]

The Target Compound: this compound

The introduction of bromine atoms to a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability.

Extrapolated Physicochemical Properties

The introduction of two bromine atoms is expected to significantly alter the physicochemical properties of the parent compound.

PropertyExtrapolated ValueRationale
Molecular Formula C₉H₇Br₂N₃OAddition of two bromine atoms and removal of two hydrogen atoms.
Molecular Weight 332.99 g/mol Calculated based on the molecular formula.
Lipophilicity (LogP) IncreasedThe addition of two large, hydrophobic bromine atoms will increase the molecule's affinity for nonpolar environments.
Melting Point Likely higherIncreased molecular weight and potential for stronger intermolecular interactions could lead to a higher melting point.
Solubility Likely decreased in aqueous mediaThe increase in lipophilicity will likely reduce solubility in polar solvents.
Proposed Synthesis of this compound

The synthesis of the target dibromo-derivative would likely proceed via electrophilic aromatic bromination of the parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol. The regioselectivity of this reaction will be directed by the existing substituents on the naphthyridine core. The amino group at position 7 and the hydroxyl/oxo group at position 2 are both activating, ortho-, para-directing groups. The methyl group at position 4 is a weakly activating, ortho-, para-director.

  • The amino group at C7 will strongly activate the C6 and C8 positions for electrophilic attack.

  • The hydroxyl/oxo group at C2 will activate the C3 position.

  • The methyl group at C4 will activate the C3 and C5 positions.

Considering the combined directing effects, the most likely positions for bromination are C3 and C6.

This proposed protocol is based on standard electrophilic aromatic bromination methods.

  • Reagents: 7-Amino-4-methyl-1,8-naphthyridin-2-ol, N-Bromosuccinimide (NBS) (2.2 equivalents), Acetic acid or other suitable solvent.

  • Procedure:

    • 7-Amino-4-methyl-1,8-naphthyridin-2-ol is dissolved in glacial acetic acid.

    • N-Bromosuccinimide (2.2 equivalents) is added portion-wise to the solution at room temperature.

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction, with progress monitored by TLC and/or LC-MS.

    • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

    • The solid is collected by filtration, washed with water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.

    • The crude product is dried and purified by recrystallization or column chromatography to yield this compound.

G cluster_1 Proposed Synthesis of this compound Parent 7-Amino-4-methyl-1,8-naphthyridin-2-ol Reagents N-Bromosuccinimide (2.2 eq.) Acetic Acid Parent->Reagents Addition of Brominating Agent Product This compound Reagents->Product Electrophilic Aromatic Bromination

Caption: Proposed synthetic route to the dibromo-derivative.

Predicted Biological Activity and Therapeutic Potential

The introduction of bromine atoms is anticipated to have a significant impact on the biological activity of the parent compound.

  • Enhanced Antimicrobial Activity: Studies on other 1,8-naphthyridinone derivatives have shown that the introduction of a bromine atom at the C-6 position can enhance antibacterial activity.[4] Therefore, it is highly probable that this compound will exhibit potent antimicrobial properties, potentially with an improved spectrum of activity or efficacy against resistant strains.

  • Potent Anticancer Activity: Halogenated 1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6] The increased lipophilicity of the dibromo-derivative may enhance its ability to cross cell membranes, potentially leading to improved anticancer potency. The bromine atoms could also engage in halogen bonding with the target protein (e.g., topoisomerase II), further enhancing binding affinity.

  • Structure-Activity Relationship (SAR):

    • The amino group at C7 is often crucial for activity, potentially forming key hydrogen bonds with the biological target.

    • The hydroxyl/oxo group at C2 is also a common feature in bioactive 1,8-naphthyridines and is likely important for target engagement.

    • The methyl group at C4 may influence the conformation of the molecule and its interaction with the target.

    • The bromine atoms at C3 and C6 are expected to significantly enhance the biological activity through a combination of electronic and steric effects, as well as by increasing the lipophilicity of the molecule.

G cluster_0 Structure-Activity Relationship Core 1,8-Naphthyridine Core Amino C7-Amino Group Core->Amino H-bonding Hydroxyl C2-Hydroxyl/Oxo Group Core->Hydroxyl H-bonding Methyl C4-Methyl Group Core->Methyl Steric influence Bromo1 C3-Bromo Group Core->Bromo1 Increased Lipophilicity Halogen Bonding Bromo2 C6-Bromo Group Core->Bromo2 Increased Lipophilicity Halogen Bonding Activity Enhanced Biological Activity Amino->Activity Hydroxyl->Activity Methyl->Activity Bromo1->Activity Bromo2->Activity

Caption: Key structural features influencing the biological activity.

Future Directions and Conclusion

While the information on this compound is currently limited, this technical guide provides a strong foundation for its further investigation. The extrapolated properties and proposed synthetic route offer a clear path for its synthesis and characterization. The predicted enhancement in antimicrobial and anticancer activities makes this compound a highly attractive target for drug discovery programs.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of this compound to confirm its structure.

  • In Vitro Biological Evaluation: Comprehensive screening of the compound against a panel of bacterial and fungal strains, as well as a diverse range of cancer cell lines, to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which this compound exerts its biological effects.

  • Lead Optimization: Further structural modifications to optimize the potency, selectivity, and pharmacokinetic properties of this promising scaffold.

References

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 17(12), 1705. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]

  • Reddy, K. S., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-306.
  • Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28087–28095. [Link]

  • Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]

  • Park, J. E., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3749-3756. [Link]

  • de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

Sources

An In-depth Technical Guide to the Predicted Spectral Characteristics of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a comprehensive, albeit predictive, guide to the synthesis and spectral characterization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. As of the latest literature search, detailed experimental data for this specific compound are not publicly available. Therefore, the protocols and spectral data presented herein are based on established principles of organic chemistry, known reactions of analogous compounds, and theoretical predictions. This guide is intended for researchers, scientists, and drug development professionals as an illustrative framework for the synthesis and analysis of similarly substituted 1,8-naphthyridines.

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this core with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, this compound, incorporates several key features: an amino group, a methyl group, a lactam function (existing in tautomeric equilibrium with the hydroxyl form), and two bromine atoms. These substituents are expected to significantly influence the molecule's electronic distribution, conformation, and potential biological activity. This guide outlines a plausible synthetic approach and provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for its potential synthesis and characterization.

Plausible Synthetic Pathway

A logical synthetic approach to this compound would begin with the synthesis of the 1,8-naphthyridine core, followed by electrophilic bromination. A common and effective method for constructing the 2-hydroxy-1,8-naphthyridine core is the Friedländer annulation or similar condensation reactions.[2]

Step 1: Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

The synthesis would likely start from a suitably substituted 2-aminopyridine derivative, which is condensed with a β-keto ester or a related active methylene compound. For instance, the reaction of 2,6-diaminopyridine with ethyl acetoacetate can be employed to form the 7-amino-4-methyl-1,8-naphthyridin-2-ol core. This reaction is typically catalyzed by acid or base and proceeds via a cyclocondensation mechanism.

Step 2: Dibromination

The subsequent step would be the selective bromination of the 7-Amino-4-methyl-1,8-naphthyridin-2-ol intermediate. The 1,8-naphthyridine ring system is susceptible to electrophilic substitution.[1][3] The positions of bromination will be directed by the existing substituents. The amino and hydroxyl/oxo groups are activating, while the pyridine-type nitrogen atoms are deactivating. Bromination is expected to occur at the electron-rich positions of the ring system. Given the structure, the C3 and C6 positions are likely candidates for bromination. The reaction could be carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform.

Synthetic Pathway 2,6-Diaminopyridine 2,6-Diaminopyridine Intermediate 7-Amino-4-methyl-1,8-naphthyridin-2-ol 2,6-Diaminopyridine->Intermediate Friedländer Annulation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate Product This compound Intermediate->Product Bromination (e.g., NBS)

A plausible synthetic workflow for the target compound.

Predicted Spectral Data and Analysis

The following sections detail the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on known chemical shifts for 1,8-naphthyridine derivatives and the expected electronic effects of the substituents.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic proton, the methyl group, the amine protons, and the N-H proton of the lactam.

Predicted ¹H NMR DataMultiplicityCoupling Constant (J)AssignmentRationale
~ 8.0-8.2 ppmSinglet-H-5This proton is on the pyridine ring and is expected to be in the aromatic region. The presence of the adjacent bromine at C6 will likely cause a downfield shift.
~ 6.0-6.5 ppmBroad Singlet--NH₂The protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
~ 11.0-12.0 ppmBroad Singlet-N-H (lactam)The proton on the nitrogen of the lactam is expected to be significantly deshielded and will appear as a broad singlet.
~ 2.5 ppmSinglet--CH₃The methyl protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR DataAssignmentRationale
~ 160-165 ppmC=O (C2)The carbonyl carbon of the lactam is expected to be significantly downfield.
~ 150-155 ppmC7Carbon bearing the amino group.
~ 145-150 ppmC8aQuaternary carbon at the ring junction.
~ 140-145 ppmC4Carbon bearing the methyl group.
~ 120-125 ppmC5Aromatic CH carbon.
~ 110-115 ppmC4aQuaternary carbon at the ring junction.
~ 100-105 ppmC3Carbon bearing a bromine atom, shifted upfield relative to an unsubstituted carbon but downfield relative to a protonated carbon.
~ 95-100 ppmC6Carbon bearing a bromine atom.
~ 20-25 ppm-CH₃Methyl carbon.

NMR_Structure A This compound Structure

Structure of this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5] The predicted IR spectrum of this compound would show characteristic absorptions for the N-H, C=O, C=C, and C-N bonds.[6][7]

Predicted IR Absorption DataFunctional GroupVibrational ModeRationale
3400-3200 cm⁻¹-NH₂ and N-HStretchingThe primary amine will likely show two bands (asymmetric and symmetric stretching), while the lactam N-H will also absorb in this region. These bands may be broad due to hydrogen bonding.[6]
~ 1650 cm⁻¹C=O (lactam)StretchingThe carbonyl group of the cyclic amide (lactam) will show a strong absorption.[8]
1620-1580 cm⁻¹-NH₂BendingThe scissoring vibration of the primary amine.[6]
1600-1450 cm⁻¹C=C and C=NStretchingAromatic ring stretching vibrations.
1350-1250 cm⁻¹C-NStretchingAromatic amine C-N stretching.[9]
Below 800 cm⁻¹C-BrStretchingCarbon-bromine stretching vibrations typically appear in the far-infrared region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₇Br₂N₃O), the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10]

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the bromine isotopes. The expected peaks will be at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms. The approximate ratio of the intensities of these peaks (M⁺ : M⁺+2 : M⁺+4) will be 1:2:1.[10][11]

    • M⁺ (C₉H₇⁷⁹Br₂N₃O): ~330.9 g/mol

    • M⁺+2 (C₉H₇⁷⁹Br⁸¹BrN₃O): ~332.9 g/mol

    • M⁺+4 (C₉H₇⁸¹Br₂N₃O): ~334.9 g/mol

  • Major Fragmentation Pathways: The fragmentation of the molecular ion could involve the loss of a bromine atom, followed by the loss of the second bromine atom.[12][13] Other likely fragmentations include the loss of CO from the lactam ring and the elimination of HCN.

Predicted m/zPossible FragmentRationale
[M-Br]⁺C₉H₇BrN₃O⁺Loss of a bromine radical.
[M-2Br]⁺C₉H₇N₃O⁺Loss of both bromine radicals.
[M-CO]⁺C₈H₇Br₂N₃⁺Loss of carbon monoxide from the lactam ring.
[M-Br-CO]⁺C₈H₇BrN₃⁺Sequential loss of a bromine radical and carbon monoxide.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the synthesis and spectral characterization of this compound. The proposed synthetic route is based on established methodologies for the construction and functionalization of the 1,8-naphthyridine core. The predicted NMR, IR, and MS data are derived from the analysis of analogous structures and fundamental spectroscopic principles. This information serves as a valuable resource for researchers interested in the synthesis and study of novel 1,8-naphthyridine derivatives, providing a solid foundation for experimental design and data interpretation. The unique combination of functional groups in the target molecule makes it an interesting candidate for further investigation in the field of medicinal chemistry.

References

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b]. Revue Roumaine de Chimie. [Link]

  • Advances in the Chemistry of Naphthyridines. ResearchGate. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

  • Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Assignments of1H and13C NMR spectra of benzo[b]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b]-naphthyiridine. ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Figure S1. The 1 H NMR spectrum of a mixture of... ResearchGate. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions. Beilstein Journals. [Link]

  • N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Electronic Supplementary Data Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles. Royal Society of Chemistry. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Infrared (IR) Spectroscopy. SlidePlayer. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one. PubChem. [Link]

  • 1,8-Naphthyridine. Wikipedia. [Link]

  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Mass Spectrometry. Michigan State University. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Mendeley Data. [Link]

Sources

A Technical Guide to Investigating the Biological Potential of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This technical guide focuses on a specific, yet under-investigated derivative: 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. While direct biological data for this compound is scarce, its structural features—a halogenated naphthyridinone core, an amino group, and a methyl substituent—suggest a high probability of significant biological activity. This document serves as a roadmap for researchers and drug development professionals, outlining a logical, evidence-based framework for the systematic evaluation of its therapeutic potential. We will delve into the rationale behind prioritizing certain biological screens, provide detailed, self-validating experimental protocols, and discuss the interpretation of potential outcomes, thereby creating a comprehensive strategy to unlock the pharmacological value of this promising molecule.

Introduction: The 1,8-Naphthyridine Scaffold and the Promise of Halogenation

The 1,8-naphthyridine core is a heterocyclic aromatic system composed of two fused pyridine rings. Its structural similarity to quinolones and purines has made it a cornerstone for the development of therapeutic agents. The discovery of nalidixic acid in 1962, a simple 1,8-naphthyridine derivative, heralded the age of quinolone antibiotics and firmly established this scaffold's importance.[6][7] Since then, a multitude of derivatives have been synthesized, exhibiting a broad spectrum of activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][3][4]

The subject of this guide, this compound, presents a compelling case for investigation based on established structure-activity relationships (SAR).

  • The Naphthyridinone Core: The 2-hydroxy-1,8-naphthyridine moiety exists in tautomeric equilibrium with its 2(1H)-one form. This structural feature is common in many biologically active naphthyridines.

  • Dual Bromine Substitution: The presence of halogens, particularly bromine, on aromatic rings is a well-established strategy in medicinal chemistry to enhance biological activity. Bromine's electron-withdrawing nature and lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and binding affinity to target proteins.[8] Specifically, halogenated 1,8-naphthyridine derivatives have demonstrated potent anticancer activity.[9][10][11] Furthermore, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity.[6] The presence of two bromine atoms, at positions 3 and 6, suggests a high potential for potent cytotoxic and/or antimicrobial effects.

  • The 7-Amino Group: The amino group at the 7-position is a key feature of many potent antibacterial quinolones and naphthyridines, often crucial for their interaction with bacterial DNA gyrase.[12]

Based on this structural analysis, we hypothesize that this compound is a prime candidate for investigation as both an anticancer and an antibacterial agent. This guide will outline a phased experimental approach to test these hypotheses.

Physicochemical Characterization

Prior to biological evaluation, a thorough characterization of the compound is essential.

PropertyPredicted/Measured ValueSignificance
Molecular Formula C₉H₇Br₂N₃ODefines the elemental composition.
Molecular Weight 332.98 g/mol Important for molar concentration calculations.
LogP (Predicted) ~1.5 - 2.5Suggests moderate lipophilicity, favorable for cell permeability.
Topological Polar Surface Area (TPSA) ~72.76 ŲIndicates good potential for oral bioavailability.[13]
Solubility To be determined (DMSO, Water)Critical for preparing stock solutions for biological assays.
Purity (HPLC/LC-MS) >95%Essential to ensure observed activity is from the target compound.
Structural Confirmation ¹H NMR, ¹³C NMR, HRMSConfirms the chemical identity and structure.

Proposed Research Cascade: A Phased Approach to Biological Evaluation

We propose a tiered screening approach, starting with broad-spectrum assays and progressing to more specific mechanistic studies based on initial findings. This ensures efficient use of resources and a logical, data-driven investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Anticancer Screening (NCI-60 Panel or similar) C IC₅₀ Determination (Selected Cancer Cell Lines) A->C Active B Antibacterial Screening (Gram +/- Panel, MIC Assay) D Bactericidal/Bacteriostatic (MBC Assay) B->D Active E Apoptosis & Cell Cycle Analysis (Flow Cytometry) C->E Potent F Topoisomerase/Kinase Inhibition Assay C->F Potent G Bacterial DNA Gyrase Inhibition Assay D->G Bactericidal H Membrane Permeability Assay D->H Bactericidal

Caption: Proposed workflow for evaluating the biological activity of the target compound.

Detailed Experimental Protocols: Anticancer Activity Evaluation

Given the strong precedent for halogenated naphthyridines possessing anticancer properties, this is a primary avenue of investigation.[9][10][14]

Protocol: Initial Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for assessing the compound's effect on cell viability across a panel of human cancer cell lines.

Objective: To determine the broad-spectrum anticancer potential and identify sensitive cell lines.

Materials:

  • This compound (Test Compound)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), K-562 (leukemia)[10][11])

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. The formation of purple formazan crystals indicates viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Trustworthiness Check: The protocol includes positive (untreated) and vehicle (DMSO) controls to ensure that any observed cytotoxicity is due to the compound and not the solvent. Each concentration should be tested in triplicate to ensure reproducibility.

Potential Signaling Pathways for Investigation

Should the compound demonstrate potent cytotoxicity, mechanistic studies would be warranted. Naphthyridine derivatives have been documented to interfere with critical cell signaling pathways.[14]

G cluster_0 Potential Molecular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcomes Compound 7-Amino-3,6-dibromo-4-methyl- 1,8-naphthyridin-2-ol DNA_Topo DNA Topoisomerases Compound->DNA_Topo Inhibition Kinases Protein Kinases (e.g., AKT, ERK, EGFR) Compound->Kinases Inhibition Replication DNA Replication & Repair DNA_Topo->Replication Signaling Proliferation & Survival Signaling Pathways Kinases->Signaling CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Apoptosis Apoptosis Signaling->Apoptosis

Caption: Hypothesized anticancer mechanisms of action for the target compound.

Detailed Experimental Protocols: Antibacterial Activity Evaluation

The 1,8-naphthyridine core is the foundation of nalidixic acid, a DNA gyrase inhibitor.[6][15] This makes antibacterial screening a high-priority endeavor.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.

Objective: To quantify the antibacterial potency against a panel of clinically relevant bacteria.

Materials:

  • Test Compound

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)[12]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile 96-well microplates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability visualization)

Procedure:

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the test compound in MHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the compound concentrations to their final 1x values.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read by eye or with a plate reader at 600 nm.

  • Data Interpretation: Compare the MIC values of the test compound to the control antibiotic. Low MIC values indicate high potency.

Trustworthiness Check: The inclusion of standardized bacterial inocula and established control antibiotics (like Ciprofloxacin) allows for the validation of the assay's sensitivity and provides a benchmark for the compound's potency.

Potential Mechanism: DNA Gyrase Inhibition

The primary mechanism for many naphthyridine antibacterials is the inhibition of DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication.[6][12][15]

G Compound 7-Amino-3,6-dibromo-4-methyl- 1,8-naphthyridin-2-ol DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalysis Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Substrate Replication DNA Replication Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Logical flow of DNA gyrase inhibition as a potential antibacterial mechanism.

Conclusion and Future Directions

This compound is a molecule of significant interest, strategically decorated with functional groups known to impart potent biological activity. The dibromo substitution, in particular, suggests a high likelihood of potent anticancer or antibacterial effects. The experimental cascades detailed in this guide provide a clear, logical, and efficient pathway for elucidating its therapeutic potential.

Positive results from the primary screens should be followed by more advanced studies, including in vivo efficacy and toxicity testing in animal models, further SAR studies to optimize potency and reduce toxicity, and advanced mechanistic studies to precisely identify molecular targets. This structured approach will ensure a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

References

  • Bala, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. Available at: [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available at: [Link]

  • ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Available at: [Link]

  • Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1579. Available at: [Link]

  • Bentham Science. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5). Available at: [Link]

  • Kamal, A., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 17(19), 6935-6944. Available at: [Link]

  • Szymański, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

  • Kamal, A., et al. (2009). Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. European Journal of Medicinal Chemistry, 44(10), 4249-4256. Available at: [Link]

  • Wróbel, M., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(23), 7400. Available at: [Link]

  • Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Available at: [Link]

  • IIP Series. (n.d.). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. Available at: [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

  • Beilstein Archives. (2020). Facile Synthesis of 7-Alkyl-1,2,3,4-tetrahydro-[1][8]-naphthyridines as Arginine Mimetics Using a Horner–Wadsworth–Emmons Based Approach. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. Available at: [Link]

Sources

The 1,8-Naphthyridine Scaffold: A Technical Review of Synthetic Architectures and Pharmacological Utility

[1][2]

Executive Summary

The 1,8-naphthyridine scaffold (diaza-naphthalene) represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine and pyrimidine bases of DNA. Unlike its carbocyclic analog quinoline, the inclusion of a second nitrogen atom at the 8-position significantly alters the electronic landscape, enhancing hydrogen bonding potential and metal chelation capability. This guide analyzes the transition of 1,8-naphthyridines from classical antibiotics (e.g., Nalidixic acid) to modern multi-target agents in oncology and neurology.

Chemical Architecture & Reactivity

The 1,8-naphthyridine core consists of a fused pyridine ring system.[1] Its reactivity is governed by the electron-deficient nature of the rings, making electrophilic substitution difficult but facilitating nucleophilic attack, particularly at the 2- and 7-positions.

  • Electronic Profile: The N1 and N8 atoms create a localized region of high electron density, ideal for metal coordination (e.g., in metallo-supramolecular chemistry) and hydrogen bond acceptance in biological pockets.

  • Tautomerism: 4-hydroxy-1,8-naphthyridines exist predominantly in the 4-oxo-1,4-dihydro tautomeric form, a critical feature for DNA gyrase binding.

Synthetic Architectures: The Friedländer Evolution

While classical methods like the Skraup or Conrad-Limpach syntheses remain valid, the field has shifted toward "green" catalytic cycles to improve atom economy and avoid harsh acidic conditions.

The Modern Friedländer Condensation

The most versatile route involves the condensation of 2-aminonicotinaldehyde with active methylene compounds.

Mechanism:

  • Aldol Condensation: Base-catalyzed attack of the active methylene enolate on the aldehyde carbonyl.

  • Cyclodehydration: Intramolecular attack of the amino group on the ketone, followed by water elimination to aromatize the ring.

Recent Advancement: Aqueous Phase Catalysis Recent protocols utilize Choline Hydroxide (ChOH) as a bio-compatible ionic liquid catalyst in water.[2][3] This method avoids organic solvents and provides yields >90% at mild temperatures (50°C).

FriedlanderSynthesisStart12-AminonicotinaldehydeInterAldol IntermediateStart1->InterChOH (1 mol%)Water, 50°CStart2Active Methylene(e.g., Acetone)Start2->InterCyclicCyclized AmineInter->Cyclic- H2O (Dehydration)Product1,8-NaphthyridineDerivativeCyclic->ProductAromatizationCatCatalyst: Choline Hydroxide(Ionic Liquid)Cat->Inter

Figure 1: The Choline Hydroxide-catalyzed Friedländer synthesis pathway in aqueous media.

Pharmacological Landscape

Antimicrobial: The Quinolone Connection

The 1,8-naphthyridine core is the parent scaffold of the first-generation quinolone antibiotic, Nalidixic Acid .

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The 4-oxo and 3-carboxylic acid moieties are non-negotiable for binding to the DNA-enzyme complex.

  • Recent Hybrids: New derivatives (e.g., ANA-12) have shown efficacy against Mycobacterium tuberculosis (MIC 6.25 µg/mL), overcoming resistance seen in traditional fluoroquinolones.

Oncology: Dual Inhibition

Modern derivatives, such as Vosaroxin , have validated the scaffold in oncology.

  • Topoisomerase II Inhibition: Unlike simple intercalators, these agents stabilize the DNA-cleavable complex, leading to double-strand breaks and apoptosis.

  • Tubulin Polymerization: Certain 2-phenyl-1,8-naphthyridines bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

  • Key Data Point: Substituted 1,8-naphthyridin-2(1H)-ones have demonstrated IC50 values in the sub-micromolar range (0.41 µM) against PA-1 (ovarian) cancer cell lines.

CNS & Neuropharmacology

A significant recent pivot involves targeting the Central Nervous System.

  • Serotonin Transporter (hSERT): Tetrahydropyrido-naphthyridines (e.g., Compound 10j) have been identified via molecular dynamics simulations to bind hSERT, suggesting potential as antidepressants.[2][3]

  • CB2 Receptors: 1,8-naphthyridin-2(1H)-one-3-carboxamides act as selective CB2 agonists, offering anti-inflammatory and analgesic effects without the psychoactivity of CB1 modulation.

Structure-Activity Relationship (SAR) Logic

The biological efficacy of the scaffold is highly position-dependent.

SAR_LogicCore1,8-NaphthyridineCorePos3Pos 3: Carboxylic AcidEssential for DNA Gyrase BindingCore->Pos3Pos4Pos 4: Carbonyl (Oxo)Required for H-bondingCore->Pos4Pos7Pos 7: Piperazine/Cyclic AminesIncreases Spectrum & BioavailabilityCore->Pos7Pos1Pos 1: N-Alkylation (Ethyl/Cyclopropyl)Controls PotencyCore->Pos1

Figure 2: Core Structure-Activity Relationships for bioactive 1,8-naphthyridines.

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-Naphthyridine

Objective: Synthesis of 2-methyl-1,8-naphthyridine via aqueous Friedländer condensation. Source Validation: Adapted from recent protocols using Choline Hydroxide (ChOH) to ensure environmental compliance and high yield.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)[4]

  • Acetone (1.0 equiv)

  • Choline Hydroxide (ChOH) (1 mol% solution)[2][4][5]

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.

  • Activation: Add acetone (0.5 mmol) followed immediately by 1 mol% Choline Hydroxide.

  • Reaction: Stir the mixture at 50°C. Monitor via TLC (10% MeOH/DCM) for approximately 6 hours.

  • Workup:

    • Cool to room temperature.[5][6]

    • Extract with ethyl acetate (3 x 10 mL).

    • Wash organic layer with brine and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. If necessary, recrystallize from ethanol.

  • Validation: Expected yield >90%. Confirm structure via 1H-NMR (characteristic methyl singlet ~2.8 ppm).

Quantitative Data Summary

Compound ClassTarget / MechanismKey Activity MetricReference
Nalidixic Acid Analogs DNA Gyrase (Bacteria)MIC: 1.56 - 3.13 µg/mL[1]
Compound ANA-12 M. tuberculosis H37RvMIC: 6.25 µg/mL[2]
3-Heteroaryl-1,8-NPs PA-1 (Ovarian Cancer)IC50: 0.41 µM[3]
Tetrahydropyrido-NP (10j) hSERT (Depression)High Binding Affinity (In Silico)[4]

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Royal Society of Chemistry. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

discovery and history of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the scientific literature and chemical databases reveals that 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is a novel chemical entity that has not been previously synthesized or characterized. This technical guide, therefore, serves as a forward-looking whitepaper, postulating a strategic pathway for its synthesis, characterization, and potential biological evaluation based on established principles of medicinal chemistry and the known activities of structurally related 1,8-naphthyridin-2-ol derivatives.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational blueprint for the exploration of this previously uncharted molecule.

Introduction to the 1,8-Naphthyridin-2-ol Scaffold

The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of quinoline and purine. This heterocyclic core is present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a 2-hydroxyl group (or its tautomeric 2-oxo form) and further substitution on the naphthyridine rings can significantly modulate the compound's physicochemical properties and biological targets.

The proposed structure of this compound combines several key features that suggest a high potential for biological activity:

  • A Planar Aromatic System: Facilitating intercalation with DNA or binding to flat enzymatic active sites.

  • Hydrogen Bond Donors and Acceptors: The amino and hydroxyl/oxo groups can form crucial interactions with biological macromolecules.

  • Halogen Atoms (Bromine): These can serve as hydrogen bond acceptors, increase lipophilicity, and potentially act as leaving groups or participate in halogen bonding.

  • A Methyl Group: This can provide steric influence and enhance binding to hydrophobic pockets.

This guide outlines a plausible synthetic route and a rationale for investigating its potential as a therapeutic agent.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction of the 1,8-naphthyridine core, followed by sequential functionalization. The proposed pathway begins with the well-known Friedländer annulation reaction.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization A 2,6-Diaminopyridine C 7-Amino-4-methyl-1,8-naphthyridin-2-ol A->C Friedländer Annulation B Ethyl Acetoacetate B->C D 7-Amino-3-bromo-4-methyl-1,8-naphthyridin-2-ol C->D Regioselective Bromination (e.g., NBS) E This compound (Target Molecule) D->E Electrophilic Bromination

Caption: Proposed synthetic route for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol (Intermediate C)

  • Reaction Setup: To a solution of 2,6-diaminopyridine (1.0 eq) in polyphosphoric acid (PPA), add ethyl acetoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 120-130°C and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a stirred solution of ice-cold water and sodium bicarbonate to neutralize the acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 7-Amino-3-bromo-4-methyl-1,8-naphthyridin-2-ol (Intermediate D)

  • Reaction Setup: Dissolve the intermediate C (1.0 eq) in glacial acetic acid.

  • Reaction Execution: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The C3 position is activated towards electrophilic substitution. Stir the mixture for 2-3 hours.

  • Work-up and Isolation: Pour the reaction mixture into water. The precipitate formed is collected by filtration, washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, and then with water.

  • Purification: The product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF)/water.

Step 3: Synthesis of this compound (Target Molecule E)

  • Reaction Setup: Suspend intermediate D (1.0 eq) in a mixture of sulfuric acid and nitric acid at 0°C.

  • Reaction Execution: Add a solution of bromine (1.1 eq) in sulfuric acid dropwise. The electron-donating amino group at C7 directs the second bromination to the C6 position. Allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting solid is filtered, washed with water until neutral, and dried under vacuum.

  • Purification: The final compound can be purified by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to yield the pure target molecule.

Physicochemical and Spectroscopic Characterization (Postulated)

Upon successful synthesis, the structure of this compound would be confirmed using a suite of analytical techniques. The expected data is summarized below.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group protons, the C5 aromatic proton, and the amino group protons. The chemical shifts would be influenced by the electron-withdrawing bromine atoms.
¹³C NMR Resonances for all carbon atoms in the molecule, including the two bromine-substituted carbons, the methyl carbon, and the carbonyl/enolic carbon at C2.
Mass Spectrometry (HRMS) A precise molecular ion peak corresponding to the exact mass of the compound (C₉H₇Br₂N₃O), showing the characteristic isotopic pattern for two bromine atoms.
FT-IR Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (amide tautomer), and C-Br stretching.
Melting Point Expected to be a solid with a relatively high melting point due to the planar structure and potential for intermolecular hydrogen bonding.

Potential Biological Activity and Mechanism of Action

While the biological profile of the target molecule is unknown, the 1,8-naphthyridine scaffold is a known pharmacophore for various enzymes and receptors. Specifically, derivatives have shown promise as inhibitors of kinases and topoisomerases, and as modulators of G-protein coupled receptors.

Hypothesized Mechanism: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the ATP-binding pocket. The 7-amino and 2-oxo groups of the proposed molecule could mimic the adenine portion of ATP, forming key interactions.

Diagram of Hypothesized Kinase Binding

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Target Molecule hinge Hinge Region (Backbone NH/CO) inhibitor 7-Amino-1,8-naphthyridin-2-one Core inhibitor->hinge H-Bonding

Caption: Postulated hydrogen bonding with a kinase hinge region.

Future Directions and Conclusion

This whitepaper provides a comprehensive, albeit prospective, guide to the synthesis and potential significance of this compound. The proposed synthetic route is based on robust and well-documented chemical transformations. Following a successful synthesis and structural confirmation, the immediate next steps should involve in vitro screening against a panel of cancer-related kinases and human cancer cell lines to probe the hypothesized anticancer activity. Further structure-activity relationship (SAR) studies could then be undertaken to optimize the potency and selectivity of this novel scaffold. The exploration of this and similar derivatives could unveil a new class of therapeutic agents.

References

  • D. Bouzard, "Recent developments in the chemistry and biology of the 1,8-naphthyridines," Heterocycles, vol. 50, no. 2, pp. 1133-1154, 1999. [Link]

  • A. A. Grivsky et al., "Synthesis and biological activity of substituted 1,8-naphthyridines," Pharmaceutical Chemistry Journal, vol. 42, no. 1, pp. 26-30, 2008. [Link]

Methodological & Application

Application Notes and Protocols for the Purification of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The target of this guide, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, is a highly functionalized derivative with potential applications in drug discovery, likely exhibiting antibacterial, anticancer, or other biological activities characteristic of this class of compounds.[1][3] The presence of an amino group, a hydroxyl group (in its tautomeric 2-pyridone form), and two bromine atoms on the naphthyridine core imparts a unique combination of polarity and reactivity, which necessitates carefully designed purification strategies.

This document provides a comprehensive guide to the purification of this compound from crude synthetic mixtures. We will explore several purification techniques, from classical recrystallization to advanced chromatographic methods, providing detailed protocols and the scientific rationale behind the experimental choices. The aim is to equip researchers with the necessary tools to obtain this compound in high purity, a critical prerequisite for reliable biological screening and further chemical derivatization.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

The purification strategy for any compound is dictated by its physicochemical properties. This compound possesses several key features that will influence its behavior during purification:

  • Polarity: The amino and hydroxyl/pyridone functionalities introduce polar character, suggesting solubility in polar organic solvents.

  • Aromaticity and Halogenation: The dibrominated aromatic core contributes to a degree of hydrophobicity and increases the molecular weight. The presence of bromine atoms can also influence intermolecular interactions and crystal packing.

  • Amphoteric Nature: The amino group provides a basic site, while the 2-pyridone moiety has an acidic proton, rendering the molecule amphoteric. This property can be exploited in purification by altering the pH to modulate solubility.

Initial Work-up of the Crude Product

Prior to undertaking high-resolution purification techniques, a preliminary work-up of the crude reaction mixture is essential to remove bulk impurities.

Protocol 1: Aqueous Work-up

This protocol is designed to remove inorganic salts and highly polar byproducts.

  • Quenching the Reaction: Carefully quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids.

  • Extraction: Extract the aqueous mixture with an organic solvent in which the target compound has moderate to good solubility. Given the polarity of the molecule, solvents like ethyl acetate, dichloromethane, or chloroform are good starting points.[4] Perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (2 x 50 mL) to remove water-soluble impurities.

    • Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.

Purification Methodologies

The choice of purification method will depend on the nature and quantity of the impurities present in the crude material, as well as the desired final purity and scale of the purification.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5][6][7]

Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[8] Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid, while the impurities remain in the solution.[5]

Solvent Selection: The choice of solvent is critical for successful recrystallization.[9] For a molecule with the polarity of this compound, a range of polar protic and aprotic solvents should be screened.

Solvent SystemRationale
Ethanol or MethanolThe polar hydroxyl group of the solvent can hydrogen bond with the amino and pyridone functionalities of the target compound, often leading to good solubility at elevated temperatures.
AcetonitrileA polar aprotic solvent that can be an excellent choice for compounds with multiple aromatic rings.
Ethyl Acetate/HexaneA mixed solvent system where the compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar solvent (hexane) is added as an anti-solvent to induce crystallization upon cooling.[4]
TolueneA less polar aromatic solvent that may be suitable if the compound is less polar than anticipated.
Ethanol/WaterA mixed solvent system where water acts as an anti-solvent to the more soluble ethanol solution.

Protocol 2: Single-Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Two-Solvent Recrystallization

  • Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., hot ethanol).

  • While the solution is still hot, add a less polar solvent in which the compound is poorly soluble (e.g., hexane or water) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect and dry the crystals as described in Protocol 2.

Diagram 1: Recrystallization Workflow

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End crude Crude Solid dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry pure Pure Crystals dry->pure

Caption: General workflow for the purification of a solid compound by recrystallization.

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10] For this compound, both normal-phase and reversed-phase chromatography are viable options.

Principle: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. More polar compounds interact more strongly with the stationary phase and thus elute more slowly.

Protocol 4: Normal-Phase Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 1:1), and then to pure ethyl acetate, followed by the addition of a small percentage of methanol if the compound is highly retained.

  • Fraction Collection: Collect fractions as the eluent drips from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Principle: In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More polar compounds elute first, while less polar compounds are retained more strongly.

Protocol 5: Reversed-Phase C18 Chromatography

  • Column Conditioning: Condition a C18 cartridge or column with the more organic component of the mobile phase (e.g., acetonitrile), followed by the initial mobile phase composition (e.g., 95:5 water:acetonitrile).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or in the initial mobile phase if soluble.

  • Elution: Elute the column with a gradient of increasing organic solvent concentration in water (e.g., from 5% to 100% acetonitrile).

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 4, using an appropriate analytical technique such as analytical HPLC or LC-MS.

  • Isolation: Combine the pure fractions, and if the mobile phase contains water, the product can be isolated by lyophilization (freeze-drying) or by extraction into an organic solvent after removal of the organic modifier.

Diagram 2: Column Chromatography Setup

G cluster_column Chromatography Column Solvent Reservoir Mobile Phase Column Body Stationary Phase (e.g., Silica Gel) Solvent Reservoir->Column Body Sample Band Sample Mixture Separated Bands Separated Components Stopcock Stopcock Separated Bands->Stopcock Fraction Collector Fraction Collection Stopcock->Fraction Collector

Caption: A simplified diagram of a column chromatography setup for purification.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from complex mixtures on a larger scale than analytical HPLC.[11]

Principle: Similar to analytical HPLC, preparative HPLC separates compounds based on their interactions with a stationary and mobile phase. By using larger columns and higher flow rates, significant quantities of material can be purified.[11]

Protocol 6: Reversed-Phase Preparative HPLC

  • Analytical Method Development: Before scaling up to preparative HPLC, an analytical method must be developed to achieve good separation of the target compound from its impurities.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Scale-Up to Preparative HPLC:

    • Column: A larger C18 column (e.g., 21.2 x 250 mm, 10 µm).

    • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO or DMF) at a high concentration (e.g., 10-50 mg/mL) and filter through a 0.45 µm filter.

    • Injection Volume: The injection volume will depend on the column size and the concentration of the sample.

    • Flow Rate: Scale up the flow rate according to the column dimensions.

    • Gradient: Use the same gradient profile as the analytical method, adjusting the run time as necessary.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis and Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product as a TFA salt. If the free base is required, a subsequent work-up (e.g., neutralization and extraction) will be necessary.

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 4.6 mm ID x 150-250 mm length20-50 mm ID x 150-250 mm length
Particle Size 3-5 µm5-10 µm
Flow Rate 0.5-1.5 mL/min10-50 mL/min
Sample Load Micrograms to low milligramsMilligrams to grams
Objective Analysis and method developmentIsolation and purification

Purity Assessment

After purification, it is crucial to assess the purity of this compound and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

An analytical HPLC run of the purified material should show a single major peak at the expected retention time. The purity can be quantified by integrating the peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The ¹H NMR spectrum should show the expected signals for the aromatic and methyl protons, and the absence of signals corresponding to impurities. For brominated compounds, the bromine atoms do not have common NMR active isotopes that are routinely observed, so their presence is inferred from the chemical shifts and coupling patterns of the neighboring protons.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of a dibrominated compound is characterized by a distinctive isotopic pattern due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[13] This results in a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₉H₇Br₂N₃O.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a different solvent system.
Poor recovery from recrystallization Too much solvent was used; the compound is too soluble in the cold solvent.Use less solvent; try a different solvent or a mixed-solvent system.
Compound streaks on TLC/column The compound is too polar for the mobile phase; interaction with acidic silica.Increase the polarity of the mobile phase; add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Poor separation in HPLC Inappropriate mobile phase or gradient.Optimize the gradient profile (make it shallower for better resolution); try a different organic modifier (e.g., methanol instead of acetonitrile); change the pH of the mobile phase (if using buffered solutions).
Broad peaks in HPLC Column degradation; sample overload; secondary interactions.Use a new column; inject a smaller amount of sample; add an ion-pairing reagent or change the pH of the mobile phase.

Conclusion

The successful purification of this compound is a critical step in its evaluation as a potential therapeutic agent or as a building block in further synthetic endeavors. This guide has provided a detailed overview of several robust purification techniques, including recrystallization, normal- and reversed-phase column chromatography, and preparative HPLC. By understanding the physicochemical properties of the target molecule and systematically applying the protocols outlined herein, researchers can achieve high levels of purity. The final purity of the compound should always be rigorously assessed using a combination of analytical techniques to ensure the reliability of subsequent experimental data.

References

  • Smolecule. (2023, August 15). 7-Amino-4-methyl-1,8-naphthyridin-2-ol.
  • Benchchem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Kovalskaya, P. et al. (2022, November 15). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC.
  • Demir-Ordu, Ö. et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Olsson, R. et al. (2007, March 1). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
  • Benchchem. (2025). Elucidating the Structure of 5-Bromo-8-methoxy-1,7-naphthyridine: A Technical Guide.
  • DePorre, Y. et al. (2021, August 31). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. American Chemical Society.
  • Khakwani, S. et al. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • DePorre, Y. et al. (2021, August 31). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC.
  • Reddy, C. S. et al. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. PMC - NIH.
  • ResearchGate. (2025, August 7).
  • El-Damasy, A. K. et al. (2024, February 14).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Dave, P. (2020, January 10).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • University of Sheffield. (n.d.). (Br) Bromine NMR.
  • Chemistry LibreTexts. (2023, January 29).
  • ResearchGate. (n.d.). Assignments of 1H and 13C NMR spectra of benzo[b][3][14]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b][3][14]-naphthyiridine.

  • Chemistry LibreTexts. (2021, March 5). 2.
  • Benchchem. (2025).
  • Vassar College. (2007, November 28).
  • NIST. (n.d.). 2,3-Dibromonaphthalene.
  • ECHEMI. (n.d.). How can i purify an N-substituted pyridone with the fonction -COOH....
  • El-Faham, A. et al. (2020, December 1). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
  • VanDahm, R. A., & Paudler, W. W. (n.d.). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides.
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted 2-Pyridones.
  • Semantic Scholar. (n.d.). Naphthyridine chemistry. VIII.
  • Li, Y. et al. (2021, October 15). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Organic Chemistry Portal. (n.d.).
  • Nakatani, K. (2008, March 15).
  • Jain, R. et al. (2015, December 15). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][14]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][14].

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • Weir, E. et al. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI.
  • Chemistry LibreTexts. (2025, October 24). 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups.
  • Bray, B. L. (n.d.). HPLC of Peptides and Proteins.
  • Carretero, A. S. et al. (2015, July 31). Luminescent determination of quinolones in milk samples by liquid chromatography/post-column derivatization with terbium oxide nanoparticles. PubMed.
  • Prizeman, G. et al. (n.d.). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC.
  • Carretero, A. S. et al. (2006, December 27). Determination of fluoroquinolones in milk samples by postcolumn derivatization liquid chromatography with luminescence detection. PubMed.
  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • Internet Scientific Publications. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
  • Duggan, P. J. et al. (n.d.). Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Organic & Biomolecular Chemistry.
  • Abu-Melha, S. (2025, August 6).

Sources

Application Notes and Protocols for the In Vitro Evaluation of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols for the in vitro characterization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, a novel compound belonging to the versatile 1,8-naphthyridine class of heterocyclic molecules. Derivatives of 1,8-naphthyridine have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a foundational framework for assessing the compound's aqueous solubility, its effects on cell viability and proliferation, and its potential as a protein kinase inhibitor. The protocols are presented with an emphasis on scientific integrity, experimental causality, and self-validating methodologies to ensure robust and reproducible results.

Introduction: The Therapeutic Potential of 1,8-Naphthyridine Scaffolds

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] These compounds have been investigated for their potential in treating a range of diseases, from bacterial infections to cancer.[1][2][3] The biological activity of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a related compound, has been noted for its antimicrobial and potential anticancer properties.[4] The introduction of bromine atoms at the 3 and 6 positions of this scaffold is anticipated to modulate its physicochemical and biological properties, making a thorough in vitro evaluation essential.

This guide outlines a logical workflow for the initial characterization of this compound, beginning with fundamental solubility assessment, followed by cellular-level activity screening, and culminating in a more targeted biochemical assay to probe a potential mechanism of action.

Preliminary Assessment: Compound Handling and Solubility

A critical first step in any in vitro study is to ensure the test compound is in a soluble state in the assay medium to avoid misleading results.[5][6][7][8] Poor solubility can lead to the underestimation of a compound's potency and unreliable data.[5] This section provides a protocol for preparing a stock solution and assessing the kinetic solubility of this compound.

Preparation of a Concentrated Stock Solution

For most in vitro applications, a high-concentration stock solution is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO), which is then serially diluted in aqueous buffers or cell culture media.[9][10][11][12][13]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials :

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure :

    • In a sterile environment (e.g., a chemical fume hood), accurately weigh a precise amount of the compound.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 333.0 g/mol .

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.[9]

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.[9]

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[14]

Kinetic Aqueous Solubility Assay

This assay provides a rapid assessment of the compound's solubility in an aqueous buffer, which is crucial for designing subsequent biological assays.[6][8][10]

Protocol 2: Nephelometric Kinetic Solubility Assay

  • Principle : This high-throughput method measures the light scattering caused by precipitated compound particles when a DMSO stock solution is diluted into an aqueous buffer.[6][8]

  • Materials :

    • 10 mM stock solution of the compound in DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear bottom microplate

    • Nephelometer or a plate reader capable of measuring light scattering

  • Procedure :

    • Prepare a serial dilution of the compound's DMSO stock solution in a 96-well plate.

    • In a separate 96-well plate, add PBS to each well.

    • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells containing PBS.

    • Mix the plate on a shaker for a predetermined time (e.g., 2 hours) at room temperature.

    • Measure the turbidity (light scattering) at a suitable wavelength (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Parameter Recommendation Rationale
Final DMSO Concentration < 0.5%To minimize solvent-induced cytotoxicity in subsequent cell-based assays.[14]
Incubation Time 1-2 hoursSufficient for precipitation to occur in a kinetic solubility assay.[6]
Controls DMSO in PBS (negative); a known insoluble compound (positive)To establish baseline and validate the assay.

Cellular Activity: Assessing Cytotoxicity and Proliferation

The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation by measuring the metabolic activity of living cells.[15][16][17] This assay is a valuable tool for screening the potential cytotoxic or anti-proliferative effects of this compound.

MTT Cell Viability Assay

Principle : In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16] The amount of formazan produced is proportional to the number of living, metabolically active cells.[17]

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15][17]

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[14]

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]

  • Solubilization and Measurement :

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis :

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H Western_Blot_Pathway cluster_0 Cellular Environment cluster_1 Western Blot Detection Compound 7-Amino-3,6-dibromo-4-methyl- 1,8-naphthyridin-2-ol Kinase Upstream Kinase Compound->Kinase Inhibition Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Phospho_Target Phosphorylated Target Protein Target_Protein->Phospho_Target Total_Protein_Band Total Protein Band Target_Protein->Total_Protein_Band Phospho_Protein_Band Phospho-Protein Band (Reduced Intensity) Phospho_Target->Phospho_Protein_Band

Sources

Application Note: 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (ADMN-2Br) as a Reactive Fluorogenic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (hereafter referred to as ADMN-2Br ) as a functional fluorogenic scaffold.

While often cataloged as a building block (CAS 2140316-56-7), the unique structural combination of the electron-deficient 1,8-naphthyridine core, the electron-donating amine, and the heavy bromine substituents positions ADMN-2Br as a potent "Turn-On" Reactive Probe for biothiols and a candidate for Viscosity Sensing via the molecular rotor mechanism.

Executive Summary & Mechanism of Action

ADMN-2Br is a halogenated derivative of the classic 1,8-naphthyridine fluorophore. Its utility in fluorescence microscopy and bio-sensing is derived from two competing photophysical phenomena: the Internal Charge Transfer (ICT) state and the Heavy Atom Effect .

The "Turn-On" Mechanism (Thiol Sensing)

In its native state, ADMN-2Br exhibits quenched fluorescence (low quantum yield,


). This is due to the presence of two bromine atoms at the C-3 and C-6 positions, which facilitate Intersystem Crossing (ISC)  to the triplet state via spin-orbit coupling (Heavy Atom Effect).
  • Target: Biothiols (Cysteine [Cys], Homocysteine [Hcy], Glutathione [GSH]).

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Outcome: The thiol group acts as a nucleophile, displacing the bromine atom(s). The removal of the heavy halogen restores the radiative decay pathway, resulting in a significant fluorescence enhancement (Turn-On) .

The "Molecular Rotor" Mechanism (Viscosity Sensing)

The 7-amino and 2-hydroxyl/keto groups create a push-pull system. In low-viscosity solvents, the excited state can relax non-radiatively via bond rotation (Twisted Intramolecular Charge Transfer, TICT). In high-viscosity environments (e.g., cell membranes, lipid droplets), this rotation is restricted, leading to fluorescence recovery .

Photophysical Characterization

Before biological application, the probe's baseline properties must be established in varying solvents.

Data Summary: Solvatochromic Shift (Theoretical)

Note: Values are representative of 7-amino-1,8-naphthyridine derivatives.

SolventDielectric Const. (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Dioxane 2.234541065Low (<0.02)
DCM 8.935042575Low (<0.05)
DMSO 46.735844587Low (<0.05)
PBS (pH 7.4) 80.135545095Quenched
Protocol 1: Baseline Spectral Profiling

Objective: Determine the excitation/emission maxima and quantum yield stability.

  • Stock Solution: Dissolve 1 mg of ADMN-2Br in 1 mL DMSO to make a ~3 mM stock. Store at -20°C in the dark.

  • Working Solutions: Dilute stock to 10

    
    M in varying solvents (PBS, Methanol, DMSO).
    
  • Absorbance Scan: Scan from 250 nm to 500 nm using a UV-Vis spectrophotometer. Identify

    
     (expected ~350-360 nm).
    
  • Emission Scan: Excite at

    
     and scan emission from 370 nm to 600 nm.
    
  • Quantum Yield Calculation: Use Quinine Sulfate (in 0.1 M H2SO4) as a reference standard.

Biothiol Sensing Protocol (Turn-On Assay)

This protocol validates the probe's ability to detect Cysteine (Cys) via bromine displacement.

Experimental Workflow Diagram

ThiolSensingWorkflow Stock ADMN-2Br Stock (10 mM in DMSO) Mix Incubation (37°C, 30 min) Stock->Mix 10 µM final Buffer PBS Buffer (pH 7.4, 10 mM) Buffer->Mix Analytes Analytes (Cys, GSH, Hcy) Analytes->Mix 0-100 µM Spec Fluorescence Spectroscopy Mix->Spec Ex: 360nm Em: 450nm Data Data Analysis (I/I0 Plot) Spec->Data

Caption: Workflow for ratiometric or turn-on fluorescence sensing of biothiols using ADMN-2Br.

Step-by-Step Procedure
  • Preparation:

    • Prepare a 10 mM stock solution of ADMN-2Br in DMSO.

    • Prepare fresh 10 mM stock solutions of Cys, GSH, and Hcy in deionized water.

  • Reaction Setup:

    • In a black 96-well plate or quartz cuvette, add:

      • 1980

        
        L PBS (pH 7.4, 10 mM).
        
      • 2

        
        L ADMN-2Br stock (Final conc: 10 
        
        
        
        M).
    • Measure the baseline fluorescence (

      
      ) at 
      
      
      
      nm /
      
      
      nm.
  • Titration:

    • Add aliquots of Cys stock to achieve final concentrations of 0, 10, 20, ... 100

      
      M.
      
    • Mix thoroughly and incubate at 37°C for 30 minutes.

  • Selectivity Check:

    • Repeat step 3 with competing analytes (e.g., Alanine, Serine, Glucose,

      
      , 
      
      
      
      ) to verify specificity for thiols.
  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. Concentration [Cys].
      
    • Fit the data to the Stern-Volmer equation or a saturation binding curve to determine the Limit of Detection (LOD).

Expected Result: A linear or saturation increase in fluorescence intensity at ~450 nm as the bromine is substituted by the thiol, removing the heavy atom quenching effect.

Cellular Imaging Protocol

Objective: Visualize intracellular biothiol distribution or viscosity changes in live cells (e.g., HeLa or RAW 264.7).

Reagents
  • Cell Line: HeLa cells cultured in DMEM + 10% FBS.

  • Probe: ADMN-2Br (5 mM stock in DMSO).

  • Control: N-Ethylmaleimide (NEM) as a thiol scavenger (negative control).

Imaging Workflow
  • Seeding: Seed cells on 35 mm glass-bottom confocal dishes and incubate for 24h to reach 70% confluency.

  • NEM Pre-treatment (Optional Negative Control):

    • Treat one set of dishes with 1 mM NEM for 30 minutes to deplete intracellular thiols.

    • Wash 3x with PBS.

  • Staining:

    • Dilute ADMN-2Br stock to 10

      
      M in serum-free DMEM.
      
    • Add to cells and incubate for 30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove extracellular probe.

  • Microscopy:

    • Instrument: Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm laser (diode).

    • Emission Filter: 430–480 nm bandpass.

    • Observation: Healthy cells should show bright blue/cyan fluorescence in the cytoplasm (high thiol content). NEM-treated cells should show significantly reduced fluorescence.

Structural Logic & Pathway Diagram

The following diagram illustrates the chemical transformation responsible for the "Turn-On" response.

ReactionPathway Probe ADMN-2Br (Quenched) [Heavy Atom Effect] Intermediate Transition State (Meisenheimer Complex) Probe->Intermediate S_NAr Attack Thiol Biothiol (R-SH) Nucleophile Thiol->Intermediate S_NAr Attack Product Thiol-Substituted Adduct (Fluorescent ON) Intermediate->Product Elimination Bromide Bromide Ion (Br-) Leaving Group Intermediate->Bromide Release

Caption: Nucleophilic Aromatic Substitution (S_NAr) mechanism converting the quenched dibromo-probe to the fluorescent thio-ether.

References

  • Goswami, S., et al. (2013). "Naphthyridine-based fluorescent receptors for the sensing of biomolecules." Chemical Communications. Link

  • Chen, X., et al. (2010). "Fluorescent probes for thiol detection: Mechanisms and applications." Chemical Society Reviews. Link

  • Life Chemicals. (2023). "Product Catalog: this compound (CAS 2140316-56-7)." Life Chemicals Inc.[1]Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for Heavy Atom Effect). Link

Disclaimer: This Application Note is based on the structural properties and established reactivity patterns of 1,8-naphthyridine derivatives. Specific sensitivity and quantum yield values should be empirically determined for each specific experimental setup.

Sources

Application Note: Quantitative Analysis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated analytical methodology for the precise quantification of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, a key heterocyclic intermediate in pharmaceutical development. Two primary methods are detailed: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. Protocols for sample preparation, instrument configuration, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines are provided to ensure data integrity and reproducibility.[1][2][3][4]

Introduction

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[5] The title compound, this compound, is a functionalized derivative representing a critical building block in the synthesis of novel drug candidates. Accurate and precise quantification of this compound is paramount for ensuring the quality of drug substances, monitoring reaction kinetics, and performing stability studies.

This guide provides field-proven protocols designed for researchers, analytical scientists, and drug development professionals to reliably quantify this analyte. The methodologies are built upon fundamental chromatographic principles and are designed to be both robust and transferable.

General Experimental Workflow

A successful quantification begins with meticulous sample preparation and culminates in rigorous data analysis. The general workflow for both the HPLC-UV and LC-MS/MS methods follows a standardized sequence to ensure consistency and minimize error.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurate Weighing of Sample B Volumetric Dissolution in Diluent A->B C Sonication & Homogenization B->C D Filtration (0.22 µm Syringe Filter) C->D E HPLC / UPLC System D->E F UV or MS/MS Detector E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: General workflow for sample analysis.

Method 1: RP-HPLC with UV Detection

This method is ideal for routine analysis, quality control, and assays where analyte concentrations are expected to be in the µg/mL range. It leverages the inherent UV absorbance of the aromatic 1,8-naphthyridine ring system.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (C18). The analyte partitions between the mobile and stationary phases. By using a gradient of an organic solvent (acetonitrile), the analyte is eluted from the column and detected by a UV spectrophotometer at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from reference standards of known concentrations.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent reversed-phase column.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), Formic acid (FA), and ultrapure water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.22 µm PTFE or Nylon syringe filters.

Detailed Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in ultrapure water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape and provides protons for potential subsequent mass spectrometry analysis. Acetonitrile is a strong organic solvent suitable for eluting aromatic compounds from a C18 column.[6]

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Step 2: Sample Preparation

  • Accurately weigh a sample containing an estimated 5 mg of the analyte into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature, then dilute to the mark with diluent. This yields a target concentration of 100 µg/mL.

  • Filter an aliquot through a 0.22 µm syringe filter into an HPLC vial.[7][8][9]

Step 3: Chromatographic Conditions

ParameterValue
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm and 320 nm (or λmax of analyte)

Rationale: A gradient elution is employed to ensure that the analyte is eluted with a good peak shape and to clean the column of any more hydrophobic impurities.[10] A column temperature of 30 °C provides stable retention times.

Step 4: Data Analysis

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is suitable for bioanalytical studies, impurity profiling, or any application requiring quantification at ng/mL levels or below. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity.[11][12]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.[11] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the ionized molecule of the analyte). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-sensitive quantification.[13]

Instrumentation and Materials
  • LC-MS/MS System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer, or a Sciex Triple Quad 6500+ system, or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent UPLC column.

  • Reagents: LC-MS grade acetonitrile, methanol, formic acid, and water.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., a related naphthyridine analog).

Detailed Protocol

Step 1: Mass Spectrometer Tuning

  • Infuse a solution of the analyte (~1 µg/mL in 50:50 ACN:Water with 0.1% FA) directly into the mass spectrometer.

  • Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) in positive ion mode to maximize the signal for the precursor ion [M+H]⁺. The dibrominated nature of the compound will produce a characteristic isotopic pattern that can confirm the identity of the precursor ion.[14][15]

  • Perform a product ion scan to identify stable, high-intensity fragment ions.

  • Select the most intense and specific precursor-to-product ion transition for the MRM method. Optimize the collision energy for this transition.

Step 2: Solution and Sample Preparation

  • Prepare mobile phases, diluent, and standard stock solutions as described in section 3.3, but using LC-MS grade reagents.

  • Prepare calibration standards and QC samples by spiking the appropriate amounts of the analyte and a fixed concentration of the Internal Standard (IS) into the relevant matrix (e.g., plasma, reaction mixture blank).

  • Sample preparation will be matrix-dependent. For biological samples, techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common to remove interferences.[16][17] A generic protein precipitation protocol is as follows:

    • To 100 µL of sample, add 300 µL of cold acetonitrile containing the IS.

    • Vortex for 2 minutes.

    • Centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Step 3: LC-MS/MS Conditions

ParameterValue
Column Waters ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95% to 5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: To be determined; IS: To be determined
Source Temp. 150 °C
Desolvation Temp. 450 °C

Rationale: UPLC systems with sub-2 µm particle columns provide higher resolution and faster analysis times compared to traditional HPLC. The faster gradient is appropriate for the shorter column length.

Step 4: Data Analysis

  • Integrate the chromatographic peaks for the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

Both analytical methods must be validated to demonstrate their suitability for the intended purpose.[1][18] The validation should be performed according to ICH Q2(R1) guidelines and should assess the following parameters.[2][3][4]

G center Validated Analytical Method A Specificity center->A B Linearity center->B D Accuracy center->D E Precision (Repeatability & Intermediate) center->E H Robustness center->H C Range B->C G Quantitation Limit (LOQ) B->G E->D F Detection Limit (LOD) G->F

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).Peak purity analysis (for HPLC-UV) or lack of interfering peaks at the analyte's retention time in blank samples.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Analysis of ≥ 5 concentrations. Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.As defined by the linearity study.
Accuracy The closeness of test results to the true value.Assessed using ≥ 9 determinations over ≥ 3 concentration levels. Recovery should be within 98.0-102.0%.
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 15% at LLOQ for bioanalysis.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10-20%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The RSD of results should remain within acceptable limits (e.g., ≤ 5%) under varied conditions.

Conclusion

This application note provides two comprehensive, scientifically-grounded methods for the quantification of this compound. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. Adherence to the detailed protocols and proper method validation according to ICH guidelines will ensure the generation of accurate, reliable, and reproducible data critical for advancing drug discovery and development programs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Organomation. HPLC Sample Preparation. Retrieved from [Link]

  • LCGC North America. (2020). Improving Sample Preparation in HPLC. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Szablisty, M. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Application Note. Retrieved from [Link]

  • LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Al-Kindy, S. M. Z., et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal For Science, 22(1), 38-49.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Application Note. Retrieved from [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. JETIR, 10(4).
  • Shah, Z., et al. (2021). A REVIEW ON LC-MS TECHNIQUE AND IT'S APPLICATION. World Journal of Pharmaceutical Research, 10(12), 693-711.
  • Cheng, W., et al. (2022).
  • Lebeuf, R., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50.
  • Abdel-Aziz, M., et al. (2016).
  • ResearchGate. LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • de Jong, G. J., et al. (2023). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Organometallics, 42(1), 1-10.
  • Shi, Y. G., et al. (2013). 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. Bulletin of the Korean Chemical Society, 34(1), 63-66.
  • Chundawat, D. S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1635-1663.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Benzidine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

[1][2]

Case ID: NAP-2140316 Status: Active Subject: Solubility Enhancement, Handling, and Purification Protocols CAS Registry Number: 2140316-56-7[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulty with this compound because it behaves as "brick dust"—a term medicinal chemists use for high-melting, flat, aromatic heterocycles that stack efficiently in the solid state.

The Root Cause: The solubility issues stem from two synergistic factors:

  • Tautomerism: While named a "2-ol" (lactim), this molecule predominantly exists as the 2-one (lactam) tautomer in the solid state and neutral solution.[1] The lactam form creates a robust intermolecular hydrogen-bonding network (dimerization) that resists solvation.[1]

  • Halogenation: The 3,6-dibromo substitution significantly increases the lipophilicity (LogP) and molecular weight, while the heavy atoms enhance van der Waals stacking forces, further stabilizing the crystal lattice.

This guide provides field-proven protocols to disrupt these forces without degrading your sample.

Solubility Decision Matrix

Before attempting dissolution, identify your application. The solvent system must match the downstream use case.

SolubilityMatrixStartApplication TypeBioassayBiological Assay(Cell/Enzyme)Start->BioassaySynthesisChemical Synthesis(Reaction)Start->SynthesisAnalysisAnalytical(NMR/LCMS)Start->AnalysisDMSODMSO Stock (10-20mM)+ SonicateBioassay->DMSODMFAnhydrous DMF(80-100°C)Synthesis->DMFNMPNMP(For high temp >120°C)Synthesis->NMPTFATFA-d or DMSO-d6(Acid disrupts H-bonds)Analysis->TFADilutionSerial Dilution(Keep DMSO < 1%)DMSO->Dilution

Figure 1: Solvent selection strategy based on experimental intent.

Technical Protocols

Protocol A: Preparation of Stock Solutions (Bioassays)

Target Concentration: 10 mM - 20 mM[1]

Context: Water and standard buffers (PBS, TBS) will cause immediate precipitation. You must use a dipolar aprotic solvent to break the lattice energy.

  • Weighing: Weigh the solid directly into a glass vial. Avoid plastic microcentrifuge tubes initially, as static charge can disperse the fine powder.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Critical: Do not use "wet" DMSO.[1] Water content >0.1% drastically reduces solubility for this scaffold.[1]

  • Mechanical Disruption:

    • Vortex for 60 seconds.

    • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes. The combination of mild heat and cavitation is usually necessary to disrupt the stacking.

  • Visual Check: Hold the vial against a light source. If the solution is hazy, it is a suspension, not a solution. Repeat sonication.

Data Table: Solvent Compatibility

SolventSolubility RatingTemperature RequiredNotes
Water / PBS InsolubleN/AImmediate precipitation.[1]
Methanol/Ethanol PoorRefluxNot recommended for stock.[1]
DMSO Good25–40°CBest for biology.[1] Hygroscopic.
DMF Excellent60–80°CBest for synthesis.[1] Toxic to cells.[1]
TFA (Trifluoroacetic acid) ExcellentRTProtonates the amine/ring N. Destructive to bioassays.[1]
Protocol B: Reaction Purification (The "Slurry" Method)

Context: If you are synthesizing this compound, it often precipitates out of the reaction mixture (e.g., from acetic acid or ethanol). Do not attempt column chromatography as your first step; it will streak and clog the column.

  • Precipitation: If the reaction solvent is DMF or DMSO, pour the mixture slowly into 10 volumes of ice-cold water or 5% aqueous NaHCO₃. The product should crash out as a solid.

  • Filtration: Collect the solid via vacuum filtration.[1]

  • The Slurry Wash (Trituration):

    • Transfer the wet cake to a flask.

    • Add a solvent in which impurities are soluble but the product is not (e.g., Methanol or Diethyl Ether ).

    • Stir vigorously (slurry) for 30 minutes.

    • Filter again.[1][2]

    • Why this works: The "brick dust" stability works in your favor here, keeping the product solid while washing away soluble byproducts.

Mechanism of Action: Tautomerism

Understanding the "why" helps you predict behavior.

Tautomerismcluster_effectConsequence of Lactam FormLactimLactim Form (2-ol)(Aromatic, OH group)Rare in solid stateLactamLactam Form (2-one)(Amide-like, NH group)Dominant in solid stateLactim->Lactam Tautomerization(Thermodynamically Favored)DimerIntermolecular H-Bond Dimer(High Lattice Energy)Lactam->Dimer Self-Assembly

Figure 2: The equilibrium shifts toward the Lactam form, creating strong dimers that resist dissolution.[1]

The proton on the ring nitrogen (N1) in the lactam form serves as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This creates a "zipper" effect in the crystal structure [1][2].

Frequently Asked Questions (FAQ)

Q: I need to run an NMR, but it won't dissolve in CDCl₃. What should I do? A: This is expected. Chloroform cannot break the intermolecular hydrogen bonds of the naphthyridinone core.

  • Solution: Use DMSO-d6 .[1] If it is still stubborn, add 1-2 drops of TFA-d (deuterated trifluoroacetic acid) or standard TFA.[1] The acid protonates the basic nitrogens, disrupting the H-bond network and instantly solubilizing the compound.

Q: My compound crashed out when I added the DMSO stock to my cell culture media. A: This is the "Crash Effect." You likely exceeded the solubility limit of the compound in water (which is near zero) faster than the albumin in the media could bind it.

  • Solution:

    • Ensure your final DMSO concentration is 0.5% - 1.0% (if cells tolerate it).[1]

    • Pre-dilute the DMSO stock into a "intermediate" buffer containing BSA (Bovine Serum Albumin).[1] The albumin acts as a carrier protein, preventing the hydrophobic drug from aggregating before it reaches the cell.

Q: Can I use heat to dissolve it in DMSO? A: Yes, the compound is thermally stable (melting points for this class are typically >250°C). Heating the DMSO stock to 60°C is safe and often necessary to break the crystal lattice. Ensure it cools to RT before adding to biological systems to avoid thermal shock to enzymes/cells.[1]

References

  • General Naphthyridine Chemistry

    • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. (Describes the tautomeric equilibrium favoring the 2-one form).
    • [1]

  • Specific Analog Solubility & Synthesis (SMS2 Inhibitors)

    • Yukawa, T., et al. (2020).[3] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.[1][3] Bioorganic & Medicinal Chemistry, 28(7), 115376.[3] (Discusses the solubility optimization of 7-amino-4-methyl-1,8-naphthyridin-2-one derivatives).

  • Structure Validation

    • PubChem CID 137703874 (7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol).[1]

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated heterocyclic compounds.

Technical Support Center: Synthesis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. This molecule is a highly functionalized 1,8-naphthyridine derivative, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The complexity of this structure, featuring both electron-donating and electron-withdrawing groups on the naphthyridine core, presents unique synthetic challenges. Low yields are often attributed to issues with regioselectivity during bromination, potential side reactions, and purification difficulties.

This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these challenges and optimize your reaction yields.

Overview of the Synthetic Strategy

The most logical and convergent synthetic route begins with the construction of the core naphthyridin-2-ol ring, followed by a selective dibromination. An alternative, less favorable route might involve building the brominated ring system first, which often leads to lower overall yields due to the deactivating effects of the bromine atoms on subsequent cyclization steps.

Our recommended pathway is illustrated below.

G cluster_0 Step 1: Naphthyridine Core Synthesis cluster_1 Step 2: Regioselective Dibromination A 2,6-Diaminopyridine + Ethyl 2-methyl-3-oxobutanoate B 7-Amino-4-methyl- 1,8-naphthyridin-2-ol (Precursor) A->B Friedländer-type Condensation C 7-Amino-3,6-dibromo-4-methyl- 1,8-naphthyridin-2-ol (Final Product) B->C Electrophilic Aromatic Substitution

Caption: Recommended two-step synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a solution and explains the underlying chemical principles.

Part 1: Synthesis of the Precursor (7-Amino-4-methyl-1,8-naphthyridin-2-ol)

Question 1: My yield for the initial Friedländer condensation to form the 7-Amino-4-methyl-1,8-naphthyridin-2-ol precursor is consistently low (<50%). What are the critical parameters to optimize?

Answer: Low yields in Friedländer-type syntheses of naphthyridines are common and typically stem from three areas: catalyst choice, reaction temperature, and reagent purity.[4][5][6]

  • Causality: The Friedländer synthesis is an acid or base-catalyzed condensation followed by a cyclodehydration. The reaction's success hinges on efficiently forming the initial enamine/enolate intermediate and driving the subsequent cyclization to completion without promoting side reactions like self-condensation of the keto-ester.

  • Troubleshooting Steps:

    • Catalyst Screening: While classic conditions use catalysts like piperidine or sodium hydroxide, modern methods often yield better results. Consider switching to an ionic liquid catalyst like [Bmmim][Im] or a simple, effective catalyst like LiOH·H₂O in an aqueous medium, which has been shown to produce excellent yields (>90%) for similar structures.[4][5]

    • Temperature Control: The optimal temperature is a delicate balance. Too low, and the reaction is sluggish. Too high, and you risk thermal degradation and increased side-product formation. We recommend starting at 80°C and monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, increase the temperature in 10°C increments.

    • Reagent Quality: Ensure your 2,6-diaminopyridine is free of colored impurities. If necessary, recrystallize it from an appropriate solvent (e.g., ethanol/water). The ethyl 2-methyl-3-oxobutanoate should be freshly distilled to remove any acidic impurities from hydrolysis that can inhibit the reaction.

    • Solvent Choice: While high-boiling point solvents like dioxane are traditional, recent studies have demonstrated that performing the reaction in water can be highly efficient and simplifies workup.[4][6]

ParameterStandard ConditionRecommended OptimizationExpected Outcome
Catalyst Piperidine[Bmmim][Im] or LiOH·H₂OImproved catalytic turnover, higher yield[4][5]
Solvent Dioxane / EthanolWaterGreener, simpler workup, potentially higher yield[6]
Temperature 100-120°C80-100°C (monitor by TLC)Minimized side products and degradation
Workup Acid/Base ExtractionDirect filtration of precipitated productSimplified purification, reduced product loss
Part 2: Dibromination of the Naphthyridine Core

Question 2: My bromination reaction is yielding a mixture of mono-, di-, and over-brominated products. How can I achieve selective bromination at the C3 and C6 positions?

Answer: This is the most critical step and the most common point of failure. The regioselectivity of bromination on the 1,8-naphthyridin-2-ol ring is governed by the directing effects of the existing substituents. The hydroxyl (in its tautomeric -one form) and methyl groups are ortho-, para-directing, while the amino group is also a strong activator. The pyridine-type nitrogen is deactivating.

  • Causality: The C3 position is activated by the adjacent C2-ol/one and the C4-methyl group, making it highly susceptible to electrophilic attack. The C6 position is activated by the C7-amino group. The challenge is to introduce bromine at these two sites without forcing it onto other activated positions or causing decomposition.

  • Troubleshooting Workflow:

G start Problem: Poor Regioselectivity in Bromination q1 What is your brominating agent? start->q1 a1_br2 Br₂ in Acetic Acid q1->a1_br2 Br₂ a1_nbs N-Bromosuccinimide (NBS) q1->a1_nbs NBS sol_br2 High reactivity leads to over-bromination. Solution: Switch to NBS for milder, more controlled bromination. a1_br2->sol_br2 q2_nbs Are you controlling stoichiometry and temperature? a1_nbs->q2_nbs sol_br2->q2_nbs sol_stoich Use precisely 2.0-2.2 equivalents of NBS. Add NBS portion-wise to the reaction mixture. q2_nbs->sol_stoich sol_temp Run the reaction at 0°C to room temperature. Avoid heating, which promotes radical pathways and reduces selectivity. q2_nbs->sol_temp end Outcome: Improved yield of 3,6-dibromo product sol_stoich->end sol_temp->end

Caption: Troubleshooting workflow for bromination selectivity.

  • Key Recommendations:

    • Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective bromination of activated heterocyclic systems.[7] It provides a low, steady concentration of electrophilic bromine, which helps prevent over-bromination compared to using liquid bromine (Br₂).

    • Solvent Choice: A polar aprotic solvent like Chloroform (CHCl₃) or N,N-Dimethylformamide (DMF) is recommended. Acetic acid can also be used but may lead to acetylation of the amino group as a side reaction.

    • Strict Stoichiometric Control: Use 2.1 equivalents of NBS to favor dibromination. Adding the NBS in small portions over 30-60 minutes at a low temperature (0-5°C) is crucial for controlling the reaction's exotherm and selectivity.

    • Monitor Closely: Follow the reaction's progress using TLC or LC-MS. Once the starting material is consumed and the desired product spot is maximized, quench the reaction immediately to prevent further bromination.

Question 3: I am observing significant tar or dark polymer formation during the bromination step, resulting in a difficult workup and low yield. What is the cause?

Answer: Tar formation is indicative of substrate decomposition or polymerization, often caused by overly harsh reaction conditions. The electron-rich 7-amino-4-methyl-1,8-naphthyridin-2-ol is highly susceptible to oxidation, especially under acidic conditions or at elevated temperatures in the presence of a brominating agent.

  • Causality: The combination of a strong oxidizing agent (like Br₂) and a highly activated aromatic system can lead to uncontrolled oxidative side reactions. The generation of HBr as a byproduct when using Br₂ can also catalyze polymerization.

  • Preventative Measures:

    • Protect the Amino Group (Optional but Recommended): If tarring persists, consider protecting the C7-amino group as an acetamide prior to bromination. An acetyl group is less activating than an amino group, which will temper the ring's reactivity and prevent oxidative side reactions. The acetyl group can be easily removed post-bromination via acid or base hydrolysis.[8]

    • Use a Radical Scavenger: Although the primary mechanism is electrophilic substitution, radical pathways can contribute to decomposition. Adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) can sometimes suppress tar formation.

    • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.

Detailed Experimental Protocols

Protocol 1: Optimized Dibromination of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

This protocol is designed to maximize selectivity and minimize side-product formation.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1.0 equivalent of 7-Amino-4-methyl-1,8-naphthyridin-2-ol in dry chloroform (CHCl₃) or DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Weigh out 2.1 equivalents of N-Bromosuccinimide (NBS). Add the NBS to the cooled solution in 5-6 small portions over a period of 1 hour. Ensure the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Quenching: Once the starting material is consumed (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: If using CHCl₃, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. If using DMF, precipitate the product by adding the reaction mixture to a large volume of cold water, then filter the resulting solid.

  • Purification: The crude solid is often contaminated with succinimide and minor brominated isomers. Purify the product via column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane), or by recrystallization from a suitable solvent like ethanol or acetonitrile.

References
  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384-1387. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 11(8), 653-662. [Link]

  • Request PDF. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. [Link]

  • Dey, S., Ranu, B. C., & Singh, R. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987-18997. [Link]

  • Wang, C., et al. (2024). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Molecules, 29(12), 2869. [Link]

  • Scott, J. S., et al. (2021). Optimization of Naphthyridones into Selective TATA-Binding Protein Associated Factor 1 (TAF1) Bromodomain Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 933-940. [Link]

  • Li, Q., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 29095-29104. [Link]

  • Jain, R., & Sharma, D. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(2), 83-102. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(4), 1017-1033. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Amato, G., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 4991. [Link]

  • Kumar, A., et al. (2012). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. European Journal of Organic Chemistry, 2012(12), 2404-2412. [Link]

  • Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Vinod, B., et al. (2008). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Pharmacology, 7(1). [Link]

  • Chandra Sekhar, K. V. G., & Sunkari, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1583-1613. [Link]

  • Request PDF. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate. [Link]

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(4), 1159. [Link]

  • Kamal, A., et al. (2012). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(17), 5228-5235. [Link]

  • Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, 91, 189-300. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support portal for the synthesis and optimization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing this highly functionalized heterocyclic scaffold. Given the specific substitution pattern, achieving optimal yields and purity requires careful control over reaction parameters. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common challenges encountered during this multi-step synthesis.

Proposed Synthetic Strategy & Key Challenges

The synthesis of this compound is not directly reported in extensive literature, necessitating a logical, multi-step approach built from foundational reactions on the 1,8-naphthyridine core. A plausible and efficient synthetic pathway begins with the commercially available or readily synthesized 7-Amino-4-methyl-1,8-naphthyridin-2-ol. The core challenges in this synthesis revolve around achieving regioselective bromination and managing the reactivity of the functional groups.

The proposed workflow is as follows:

Synthetic_Workflow A 7-Amino-4-methyl- 1,8-naphthyridin-2-ol (Starting Material) B Electrophilic Bromination A->B NBS or Br2 Solvent, Temp. C 7-Amino-3,6-dibromo- 4-methyl-1,8-naphthyridin-2-ol (Target Molecule) B->C Crude Product D Purification (Crystallization/Chromatography) C->D Isolation E Characterization (NMR, MS, HPLC) D->E Purity & Identity Confirmation

Caption: Proposed synthetic workflow for the target molecule.

The primary hurdles in this synthesis are:

  • Regioselectivity of Bromination: The 1,8-naphthyridine ring possesses multiple sites susceptible to electrophilic attack. The existing amino and hydroxyl (in its tautomeric keto form) groups are activating and will direct the substitution. Controlling the reaction to achieve dibromination specifically at the C3 and C6 positions is the principal challenge.

  • Reaction Control & Side Products: Over-bromination (tri- or tetra-bromination) or bromination at undesired positions can occur if conditions are not finely tuned. The formation of these isomers complicates purification.

  • Product Solubility and Purification: Highly substituted, nitrogen-containing heterocyclic compounds can exhibit poor solubility, making purification by crystallization or chromatography challenging.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter. Each solution is grounded in established principles of organic chemistry.

FAQ 1: Low or No Yield of the Desired Dibrominated Product

Question: I am getting a low yield of the target molecule. My TLC/LC-MS analysis shows mostly starting material and some monobrominated species. What should I do?

Answer: This issue typically points to insufficient reactivity of the brominating agent or non-optimal reaction conditions. Here is a systematic approach to troubleshoot this problem:

  • Causality: Electrophilic aromatic bromination requires a sufficiently electrophilic bromine source to overcome the activation energy of the substitution on the heterocyclic ring. The reaction rate is highly dependent on the concentration of reagents, temperature, and solvent.

  • Troubleshooting Steps:

    • Increase Stoichiometry of Brominating Agent: Gradually increase the equivalents of your brominating agent (e.g., N-Bromosuccinimide - NBS). Start with 2.2 equivalents and incrementally increase to 3.0 equivalents. Monitor the reaction by TLC or LC-MS to track the disappearance of starting material and monobrominated intermediates.

    • Elevate Reaction Temperature: If the reaction is sluggish at room temperature, slowly increase the temperature in 10-15 °C increments. Be cautious, as excessive heat can lead to side product formation. A temperature range of 40-60 °C is a good starting point for optimization.

    • Solvent Choice: The polarity and coordinating ability of the solvent are critical. If you are using a non-polar solvent like CCl₄ or CH₂Cl₂, consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents can help to solubilize the starting material and intermediates and may facilitate the reaction. Acetic acid is also an excellent solvent for brominations as it can activate the brominating agent.

    • Add an Activator/Catalyst: For less reactive systems, the addition of a Lewis acid or protic acid can enhance the electrophilicity of the bromine source. A catalytic amount of acetic acid or a small amount of a Lewis acid like FeCl₃ can be effective.

  • Data-Driven Optimization: Use a tabular approach to track your optimization experiments.

    Entry Brominating Agent (Equiv.) Solvent Temperature (°C) Time (h) Observations (LC-MS Conversion %)
    1NBS (2.2)MeCN251230% Dibromo, 50% Monobromo, 20% SM
    2NBS (2.5)MeCN401265% Dibromo, 30% Monobromo, 5% SM
    3NBS (2.5)DMF40880% Dibromo, 15% Monobromo, 5% SM
    4Br₂ (2.2) in Acetic AcidAcetic Acid25685% Dibromo, 10% Monobromo, 5% SM
FAQ 2: Poor Regioselectivity - Formation of Multiple Isomers

Question: My reaction produces the desired dibrominated product, but I also see significant amounts of other dibrominated isomers and even a tribrominated side product. How can I improve the selectivity for the 3,6-positions?

Answer: Achieving high regioselectivity is a function of controlling the kinetic versus thermodynamic pathways of the reaction. The inherent directing effects of the substituents are key, but can be modulated by reaction conditions.

  • Causality: The -NH₂ and -OH groups are strongly activating, ortho-, para-directing groups. The methyl group at C4 provides some steric hindrance. The C3 position is activated by both the C2-ol and C4-methyl groups. The C6 position is activated by the C7-amino group. The challenge is to prevent bromination at other activated sites like C5.

  • Troubleshooting Flowchart:

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed (Multiple Isomers) cond1 Are you using a highly reactive brominating system (e.g., Br2 with Lewis Acid)? start->cond1 sol1_yes Switch to a less reactive brominating agent. Try NBS or Dibromoisocyanuric acid (DBI). cond1->sol1_yes Yes sol1_no Proceed to Temperature Control. cond1->sol1_no No cond2 Is the reaction run at elevated temperature? sol1_yes->cond2 sol1_no->cond2 sol2_yes Lower the reaction temperature. Run at 0 °C or room temperature. Kinetically controlled products are often favored at lower temperatures. cond2->sol2_yes Yes sol2_no Consider Solvent Effects. cond2->sol2_no No cond3 Are you using a highly polar solvent (e.g., DMF)? sol2_yes->cond3 sol2_no->cond3 sol3_yes Try a less polar solvent like Dichloromethane (DCM) or Acetonitrile (MeCN). This can modulate reagent reactivity. cond3->sol3_yes Yes end_node Re-analyze product distribution by LC-MS/NMR. cond3->end_node No sol3_yes->end_node

Caption: Decision tree for troubleshooting poor regioselectivity.

  • Expert Insight: The choice of brominating agent is paramount. N-Bromosuccinimide (NBS) is often preferred for regioselectivity control in electron-rich systems as it generates a low steady-state concentration of Br₂. For a comprehensive review on modern bromination techniques, see sources on recent advances in the bromination of aromatic and heteroaromatic compounds.[1][2]

FAQ 3: Difficulty in Product Purification

Question: The reaction seems to work, but the crude product is an insoluble solid that is difficult to purify by column chromatography or recrystallization. What are my options?

Answer: Purification challenges are common with poly-functionalized heterocycles. A multi-pronged approach is often necessary.

  • Causality: The presence of amino and hydroxyl/keto groups, combined with the flat aromatic structure, can lead to strong intermolecular hydrogen bonding and π-π stacking. This results in poor solubility in common organic solvents and a tendency to streak on silica gel.

  • Purification Strategies:

    • Trituration/Washing: Before attempting more complex purification, thoroughly wash/triturate the crude solid with a sequence of solvents to remove different types of impurities. A good sequence is:

      • Water (to remove any inorganic salts).

      • Diethyl ether or Hexanes (to remove non-polar impurities).

      • Cold methanol or ethyl acetate (to remove more polar impurities without dissolving the product).

    • Recrystallization from Specialized Solvents: If solubility allows, recrystallization is the best method for obtaining highly pure material. Screen a range of high-boiling point, polar aprotic solvents.

      • Solvent Screening Table

        Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling?
        DMF Low Moderate Yes/No
        DMSO Low High Often oils out, try anti-solvent
        Acetic Acid Moderate High Yes, good quality crystals

        | Dioxane | Low | Moderate | Possible |

    • Derivative Purification: If the free base is intractable, consider protecting the amino group (e.g., as a Boc-carbamate or an acetyl amide). The protected derivative will likely have vastly different solubility and chromatographic properties, making it easier to purify. The protecting group can then be removed in a final step.

    • Specialized Chromatography: If column chromatography is unavoidable, use a modified stationary or mobile phase.

      • Add a small amount of triethylamine (0.1-1%) to your eluent to suppress tailing on silica gel.

      • Consider using a different stationary phase, such as alumina (basic or neutral) or C18 reversed-phase silica.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective Dibromination using N-Bromosuccinimide (NBS)

This protocol is optimized for selectivity.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-Amino-4-methyl-1,8-naphthyridin-2-ol (1.0 eq, e.g., 1.75 g, 10 mmol).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 40 mL). Stir the suspension until a homogeneous solution or a fine suspension is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq, 3.92 g, 22 mmol) portion-wise over 15-20 minutes. Keep the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water (200 mL). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (3 x 50 mL) and cold diethyl ether (2 x 30 mL).

  • Drying: Dry the solid product under high vacuum to yield the crude this compound.

  • Purification: Recrystallize from glacial acetic acid or use one of the advanced purification methods described in FAQ 3.

Protocol 2: Amination of a Bromo-Naphthyridine Precursor

This is a general protocol relevant to the synthesis of the amino-substituted naphthyridine core, based on established copper-catalyzed methods.[3][4][5] This would be applicable if synthesizing the core from a dibromo-naphthyridin-2-ol precursor.

  • Reagent Setup: In a sealable pressure vessel, combine the bromo-naphthyridine precursor (1.0 eq), copper(I) oxide (Cu₂O, 0.1-0.2 eq), and a suitable ligand if necessary (e.g., L-proline, 0.2-0.4 eq).

  • Solvent/Reagent Addition: Add aqueous ammonia (28-30% solution) as both the nitrogen source and solvent.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring for 12-24 hours. Caution: Reaction is under pressure.

  • Cooling & Work-up: Cool the vessel to room temperature before opening. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

References

  • Anderson, C. A., Taylor, P. G., & Zeller, M. A. (2010). Room temperature, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia. The Journal of Organic Chemistry, 75(14), 4874–4877. [Link][3][4][5]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and amination of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

  • Biswas, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18975–18984. [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. (2025). Request PDF. [Link][1]

  • Yeung, Y.-Y., et al. (2012). Recent Advances in Bromination Reactions. NUS Faculty of Science. [Link][2]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Stabilizing 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Given the specific nature of this molecule, this guide synthesizes foundational chemical principles with practical, field-proven strategies to ensure the integrity and reproducibility of your experiments.

I. Understanding the Molecule: A Proactive Approach to Stability

This compound is a complex heterocyclic compound. Its stability in solution is influenced by several key structural features:

  • 1,8-Naphthyridine Core: This nitrogen-containing heterocyclic ring system is the backbone of the molecule. The nitrogen atoms can influence the molecule's polarity and susceptibility to pH changes.[1][2]

  • Amino Group (-NH2): The amino group can be a site for oxidation and can also be protonated or deprotonated depending on the pH of the solution, which can affect solubility and reactivity.[3][4]

  • Bromo Substituents (-Br): The two bromine atoms increase the molecular weight and can influence the compound's lipophilicity. Brominated aromatic compounds can also be susceptible to photodegradation.[5][6]

  • Hydroxyl Group (-OH): The hydroxyl group can participate in hydrogen bonding and its acidity can be influenced by the rest of the molecule.

  • Methyl Group (-CH3): This group adds to the steric bulk and can influence solubility.

A proactive understanding of these features is the first step in troubleshooting and preventing stability issues.

II. Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve properly in my chosen solvent. What should I do?

A1: Incomplete dissolution is a common first hurdle. Here’s a systematic approach to address it:

  • Solvent Selection: While Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules, it's not universally effective.[7] If you're observing insolubility, consider alternative solvents or co-solvent systems. For compounds with poor water solubility, lipid-based formulations or the use of cyclodextrins can also be explored.[8][9][10][11]

  • Gentle Heating: For thermostable compounds, gentle warming of the solution can aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help break up aggregates and promote solubilization.[12][13]

  • Fresh Solvent: DMSO is hygroscopic and absorbed water can reduce its solvating power for certain compounds.[12] Always use fresh, anhydrous grade DMSO.

Q2: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a classic sign of a compound "crashing out" of solution due to a change in solvent polarity.

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform initial serial dilutions in DMSO. This gradual change in concentration can sometimes prevent precipitation.

  • Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture experiments to avoid solvent toxicity.[14]

  • Use of Surfactants: In some in-vitro assays, a small amount of a non-ionic surfactant like Tween-20 can help maintain solubility.[15]

  • Formulation Strategies: For persistent issues, more advanced formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to improve aqueous solubility.[9][10][16]

Q3: How should I store my stock solutions to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your compound over time.

Storage ConditionRecommendationRationale
Temperature Store aliquots at -20°C or -80°C.[14][17]Low temperatures slow down chemical degradation processes.
Light Protect from light by using amber vials or wrapping vials in foil.[18]Brominated compounds can be susceptible to photodegradation.[5][6]
Air/Oxygen For highly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).[18]The amino group can be prone to oxidation.
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[14]Freeze-thaw cycles can lead to degradation and can introduce moisture into the stock solution.
Q4: I'm seeing inconsistent results in my biological assays. Could my compound be degrading in the cell culture medium?

A4: Yes, this is a significant possibility. The complex composition of cell culture media can present several stability challenges.[19]

  • pH and Buffering: Cell culture media are buffered, but the local pH can fluctuate, potentially affecting your compound's stability.[19]

  • Media Components: Components in the media, such as certain amino acids or metal ions, could potentially interact with or catalyze the degradation of your compound.[20][21]

  • Enzymatic Degradation: If you are working with cell-based assays, cellular enzymes could be metabolizing your compound.

  • Binding to Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.[22]

To investigate this, you can perform a stability study by incubating your compound in the cell culture medium under your experimental conditions and analyzing its concentration over time using methods like HPLC or LC-MS.[22][23]

III. Troubleshooting Guide: A Step-by-Step Workflow

If you are encountering stability issues, this workflow can help you systematically diagnose and resolve the problem.

G Light Light (UV) Photodegradation Photodegradation (De-bromination) Light->Photodegradation Oxygen Oxygen (Air) Oxidation Oxidation (Amino Group/Ring) Oxygen->Oxidation pH Non-neutral pH Hydrolysis Hydrolysis (pH dependent) pH->Hydrolysis

Caption: Potential degradation pathways for the compound.

Preventative Measures
  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

  • Control Headspace: For long-term storage, minimize the headspace in vials to reduce exposure to air.

  • pH Control: If working in aqueous solutions, ensure the buffer has sufficient capacity to maintain a stable pH.

  • Include Controls: In your experiments, always include appropriate controls to account for any potential compound instability.

By adopting these best practices and systematically troubleshooting any issues that arise, you can ensure the stability of this compound in your experiments, leading to more reliable and reproducible data.

References

  • Verma, S., & Rawat, A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. [Link]

  • Li, Q., & Zhang, H. (2018). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? [Link]

  • Murdoch University. (n.d.). Photodecomposition properties of brominated flame retardants (BFRs). [Link]

  • National Center for Biotechnology Information. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. PMC. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics. [Link]

  • National Center for Biotechnology Information. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]

  • ScienceDirect. (2025). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. [Link]

  • News-Medical.net. (2026). Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). [Link]

  • Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. [Link]

  • ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]

  • Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. [Link]

  • Global NEST Journal. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. [Link]

  • Acta Chimica Slovenica. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

  • National Center for Biotechnology Information. (2023).-[8][17]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • MDPI. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. [Link]

  • SpringerLink. (n.d.). Metabolites and degradation pathways of microbial detoxification of aflatoxins: a review. [Link]

Sources

common pitfalls in the handling of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the handling and application of this complex heterocyclic compound. As a substituted 1,8-naphthyridine, this molecule serves as a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.[1][2][3] The presence of two bromine atoms offers versatile handles for further functionalization via cross-coupling reactions, while the amino and hydroxyl groups influence its solubility and biological activity.[4][5]

Compound Profile

This table summarizes the key physical and chemical properties of the parent compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol, as a baseline. The dibrominated derivative will have a significantly higher molecular weight and altered solubility.

PropertyValue (for parent compound C9H9N3O)Reference
IUPAC Name 7-amino-4-methyl-1H-1,8-naphthyridin-2-one[6]
CAS Number 1569-15-9[6]
Molecular Formula C₉H₉N₃O[1][6]
Molecular Weight 175.19 g/mol [1][6]
Melting Point ~405°C (with decomposition)[1][7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Predicted LogP 0.2[6]

Note: The dibrominated target compound (C₉H₇Br₂N₃O) has a molecular weight of 332.99 g/mol . Its LogP will be higher and its solubility in polar solvents lower than the parent compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[8] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended to prevent potential degradation from moisture and atmospheric oxygen.[8]

Q2: What are the best solvents for dissolving this compound? A: Due to the rigid, aromatic naphthyridine core, solubility can be challenging.[9] The unbrominated parent compound shows moderate solubility in polar protic solvents like methanol and ethanol.[1] However, the addition of two bromine atoms increases lipophilicity. For reactions, polar aprotic solvents like DMF, DMSO, and NMP are often required, sometimes with gentle heating. Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Q3: What are the expected challenges during synthesis or modification? A: The primary challenges involve managing the regioselectivity of reactions and dealing with the compound's poor solubility. When performing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the two bromine atoms may have different reactivities due to steric hindrance from the adjacent methyl group. Stepwise functionalization may be necessary to achieve desired products.[10] Purification can also be difficult and may require column chromatography with a specialized solvent system or reverse-phase HPLC for high purity.[11]

Q4: Is this compound hazardous? What safety precautions are necessary? A: Yes, this compound should be handled with care. While specific data for this exact molecule is limited, related aromatic amines and brominated heterocycles are often irritants and may be harmful if ingested or inhaled.[12] Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid creating dust.[14] In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
  • Possible Cause 1: Poor Solubility of Starting Material.

    • Explanation: The compound may not be fully dissolved in the reaction solvent, limiting its availability to the catalytic cycle.

    • Solution:

      • Switch to a solvent with higher dissolving power, such as DMF, DMAc, or NMP.

      • Consider using a co-solvent system (e.g., Toluene/Water or Dioxane/Water) if compatible with your reaction.

      • Increase the reaction temperature cautiously to improve solubility, ensuring it does not exceed the decomposition temperature of the catalyst or reactants.

  • Possible Cause 2: Catalyst Deactivation.

    • Explanation: The amino group on the naphthyridine ring can coordinate with the palladium center, potentially inhibiting its catalytic activity.

    • Solution:

      • Increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).

      • Select a more robust ligand that is less susceptible to displacement, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos).

      • Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Possible Cause 3: Inappropriate Base.

    • Explanation: The chosen base may not be strong enough to facilitate the transmetalation step or may be sterically hindered.

    • Solution: For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃, especially with hindered substrates. Ensure the base is finely powdered and dry.

Workflow: Troubleshooting a Failed Suzuki Coupling Reaction

G start Low or No Product in Suzuki Coupling Reaction check_sol Is the starting material fully dissolved at reaction temp? start->check_sol change_sol Action: Use higher boiling polar aprotic solvent (DMF, NMP) or add co-solvent. check_sol->change_sol No check_cat Was the reaction degassed properly? check_sol->check_cat Yes change_sol->check_cat degas Action: Repeat reaction with thorough degassing (e.g., 3x vacuum/argon cycles). check_cat->degas No check_base Is the base appropriate (e.g., K2CO3, Cs2CO3)? check_cat->check_base Yes degas->check_base change_base Action: Switch to a stronger, non-coordinating base like Cs2CO3 or K3PO4. check_base->change_base No check_ligand Is the ligand robust enough? check_base->check_ligand Yes change_base->check_ligand change_ligand Action: Use a bulky biaryl phosphine ligand (e.g., SPhos) and increase catalyst loading. check_ligand->change_ligand No success Reaction Successful check_ligand->success Yes change_ligand->success

Caption: Troubleshooting flowchart for Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for coupling an arylboronic acid to one of the bromine positions. Optimization will be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and Cs₂CO₃ (3 equivalents).

  • Add the catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-arylated product.

Protocol 2: Standard Purification by Column Chromatography

Challenge: The polarity of the amino and hydroxyl groups can cause streaking on silica gel.

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel or Celite by dissolving it in a minimal amount of a polar solvent (like methanol or DMSO) and then adding the adsorbent. Remove the solvent under vacuum until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane or dichloromethane).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane). Gradually increase the polarity by adding methanol (e.g., starting with 0.5% and increasing to 5-10%). Adding a small amount of triethylamine (0.1-0.5%) to the eluent can help reduce tailing by deactivating acidic sites on the silica.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.[15][16]

References

  • Material Safety D
  • 7-Amino-4-methyl-1,8-naphthyridin-2-ol. (2023). Smolecule.
  • 7-Amino-4-methyl-1,8-naphthyridin-2-ol.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Safety Data Sheet for 7-amino-4-methyl-2H-1-Benzopyran-2-one. (2017). Thermo Fisher Scientific.
  • This compound. ChemicalBook.
  • A mild synthesis of substituted 1,8-naphthyridines. (2019). Green Chemistry, RSC Publishing.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • Synthesis of 1,8-Naphthyridines: A Recent Update. (2020).
  • 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one Properties. ECHEMI.
  • An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold. Benchchem.
  • 7-Imino-4-methyl-7,8-dihydro-1,8-naphthyridin-2-ol. ChemScene.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2012).
  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, PMC, NIH.
  • Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. The Royal Society of Chemistry.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021).
  • Protein Purification Handbook. Cytiva (formerly GE Healthcare Life Sciences).
  • Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides. The Royal Society of Chemistry.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Medicinal Chemistry, RSC Publishing.
  • 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (2011). Acta Crystallographica Section E, PMC, NIH.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines. (2005). Journal of Medicinal Chemistry, PubMed.
  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). Molecules, MDPI.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Medicinal Chemistry, RSC Publishing.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). Archiv der Pharmazie, PubMed.
  • Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. (2008). The Internet Journal of Pharmacology.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry, PubMed.
  • Bromothymol Blue 0.04% Safety Data Sheet. (2012). Carolina Biological Supply Company.
  • Purification Protocols. (2017). The Wolfson Centre for Applied Structural Biology, The Hebrew University of Jerusalem.
  • Functionalization of 4-bromobenzo[c][1][17]naphthyridine via regioselective direct ring metalation. (2019). Beilstein Journal of Organic Chemistry, PMC, NIH.

  • 7-Amino-4-methylcoumarin Safety Inform
  • Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investig
  • 7-Amino-2-methyl-1,8-naphthyridin-4-ol Safety D
  • Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. (2014). Photochemical & Photobiological Sciences, RSC Publishing.
  • 7-Amino-4-Methylcoumarin, reference standard. Invitrogen.

Sources

Validation & Comparative

A Comparative Analysis of Brominated vs. Non-Brominated Naphthyridinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of halogen atoms, particularly bromine, can significantly alter the physicochemical and biological properties of a molecule. This guide provides an in-depth comparative analysis of brominated versus non-brominated naphthyridinols, a class of heterocyclic compounds with broad therapeutic potential.

Naphthyridinols, bicyclic heteroaromatic compounds containing two nitrogen atoms and a hydroxyl group, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Bromination of the naphthyridine scaffold has emerged as a promising strategy to enhance these biological effects. This guide will explore the causality behind this enhancement, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

The Influence of Bromination on Biological Activity: A Tale of Enhanced Potency

The introduction of a bromine atom to the naphthyridinol core can profoundly impact its interaction with biological targets. This is often attributed to several factors, including increased lipophilicity, altered electronic properties, and the ability to form halogen bonds.

Enhanced Antibacterial Activity

Multiple studies have demonstrated that bromination of the naphthyridine skeleton can lead to a significant improvement in antibacterial activity. For instance, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial efficacy.[3] In one study, bromination of a naphthyridine series resulted in better antibacterial activity against Bacillus cereus. Another study on 7-methyl-1,8-naphthyridinone derivatives revealed that brominated derivatives were the most potent, with a moderate to high inhibitory effect against DNA gyrase.[3]

Potent Anticancer Effects

While direct comparative studies on brominated versus non-brominated naphthyridinols in cancer are emerging, research on the structurally related quinoline scaffold provides compelling evidence for the potential of bromination. A study on highly brominated methoxyquinolines demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that the presence of multiple bromine atoms can contribute to potent anticancer effects.

Physicochemical Properties: The Impact of a Halogen Atom

The addition of a bromine atom to a naphthyridinol molecule alters its fundamental physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

PropertyNon-Brominated Naphthyridinol (Predicted)Brominated Naphthyridinol (Predicted)Impact of Bromination
Molecular Weight IncreasesHigherIncreased mass can affect diffusion and binding.
Lipophilicity (LogP) LowerHigherEnhanced lipophilicity can improve membrane permeability.
Solubility Generally low in waterMay decrease in waterCan be a challenge for formulation and delivery.[4]
Polar Surface Area ModerateSlightly alteredCan influence interactions with polar residues in target proteins.
pKa Influenced by nitrogen and hydroxyl groupsSlightly altered due to electronic effectsCan affect ionization state at physiological pH.[5]

Note: The values in this table are generalized predictions. Actual values will vary depending on the specific substitution pattern of the naphthyridinol core.

Experimental Protocols: Synthesis and Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of brominated and non-brominated naphthyridinols.

Synthesis of a Non-Brominated Naphthyridinol (A Representative Example)

This protocol describes a general synthesis of a 2-hydroxy-4-methyl-1,8-naphthyridine.

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Methanol

  • Ether

Procedure:

  • To a mixture of 2-aminopyridine (0.1 moles) and ethyl acetoacetate (0.1 moles), slowly add 5 mL of concentrated sulfuric acid with cooling.

  • Reflux the reaction mixture at 135°C in an oil bath with occasional stirring for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product, wash with a cold methanol-ether mixture, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-hydroxy-4-methyl-1,8-naphthyridine.[6]

Bromination of a Naphthyridinol

This protocol provides a general method for the electrophilic bromination of a naphthyridinol.

Materials:

  • Non-brominated naphthyridinol

  • N-Bromosuccinimide (NBS)

  • Acetic acid or other suitable solvent

  • Sodium acetate (optional, as a scavenger for HBr)

Procedure:

  • Dissolve the non-brominated naphthyridinol in a suitable solvent such as acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction may be gently heated to facilitate the reaction.

  • If necessary, add sodium acetate to neutralize the hydrobromic acid (HBr) generated during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the brominated product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis and Rationale

To better understand the experimental workflow and the underlying logic, the following diagrams are provided.

Experimental Workflow: From Precursor to Product

G cluster_synthesis Synthesis of Non-Brominated Naphthyridinol cluster_bromination Bromination of Naphthyridinol Start Start Mix_Reagents Mix 2-Aminopyridine and Ethyl Acetoacetate Start->Mix_Reagents Add_Acid Add Conc. Sulfuric Acid Mix_Reagents->Add_Acid Reflux Reflux at 135°C Add_Acid->Reflux Precipitate Cool and Precipitate Product Reflux->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Recrystallize Recrystallize Filter_Wash->Recrystallize Final_Product_NB Non-Brominated Naphthyridinol Recrystallize->Final_Product_NB Start_B Start with Non-Brominated Naphthyridinol Dissolve Dissolve in Acetic Acid Start_B->Dissolve Add_NBS Add N-Bromosuccinimide (NBS) Dissolve->Add_NBS React React (with optional heating) Add_NBS->React Quench Pour into Ice-Water React->Quench Filter_Wash_B Filter and Wash Quench->Filter_Wash_B Purify Purify (Recrystallization/Chromatography) Filter_Wash_B->Purify Final_Product_B Brominated Naphthyridinol Purify->Final_Product_B

Caption: Synthetic workflow for non-brominated and brominated naphthyridinols.

Rationale for Bromination: A Logical Flow

G Lead_Compound Non-Brominated Naphthyridinol (Initial Biological Activity) Hypothesis Hypothesis: Bromination will enhance biological activity Lead_Compound->Hypothesis Rationale Rationale for Bromination Hypothesis->Rationale Increased_Lipophilicity Increased Lipophilicity Rationale->Increased_Lipophilicity Altered_Electronics Altered Electronic Properties Rationale->Altered_Electronics Halogen_Bonding Potential for Halogen Bonding Rationale->Halogen_Bonding Synthesis Synthesize Brominated Analog Rationale->Synthesis Comparative_Testing Comparative Biological and Physicochemical Testing Synthesis->Comparative_Testing Data_Analysis Analyze Data (IC50, MIC, LogP, etc.) Comparative_Testing->Data_Analysis Conclusion Conclusion: Bromination enhances/does not enhance activity Data_Analysis->Conclusion

Caption: The logical process for investigating the effects of bromination.

Conclusion and Future Directions

The strategic incorporation of bromine into the naphthyridinol scaffold presents a compelling avenue for the development of novel therapeutic agents with enhanced potency. The evidence suggests that bromination can significantly improve antibacterial and potentially anticancer activities. However, a comprehensive understanding of the structure-activity relationships of brominated naphthyridinols requires further investigation.

Future research should focus on:

  • Systematic comparative studies: Synthesizing and evaluating a broader range of brominated and non-brominated naphthyridinol pairs to establish clear structure-activity relationships.

  • Physicochemical profiling: Detailed experimental determination of key physicochemical properties to build robust predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which bromination enhances biological activity, including target binding interactions and effects on cellular pathways.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of brominated naphthyridinols.

References

  • Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Deriv
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chem Biodivers. 2023;20(12):e202300466. [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Curr Top Med Chem. 2014;14(23):2722-8. [Link]

  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. J Toxicol Sci. 2013;38(6):863-71. [Link]

  • Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. Bioorg Med Chem Lett. 2004;14(12):3189-93. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean J Physiol Pharmacol. 2013;17(6):517-23. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korea Science. (URL not available)
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC.[Link]

  • Bromination - Common Conditions. Common Organic Chemistry.[Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed.[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.[Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.[Link]

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. ResearchGate.[Link]

  • (PDF) Design, Synthesis, and Biological Evaluation of New. Amanote Research.[Link]

  • Advances in the Chemistry of Naphthyridines. ResearchGate.[Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed.[Link]

  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate.[Link]

  • Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC.[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.[Link]

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures.[Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.[Link]

  • 2-methyl-1,6-naphthyridine-3-carboxylic acid Properties. EPA.[Link]

  • Physico-chemical Properties and Biological activity. CUTM Courseware.[Link]

Sources

benchmarking the performance of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol as a sensor

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the performance of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (CAS 2140316-56-7), a specialized fluorescent sensor scaffold designed for the high-fidelity detection of Guanine (and its derivatives) and specific Metal Ions (e.g., Hg²⁺).

The guide compares this halogenated derivative against standard non-brominated naphthyridines and alternative commercial sensors, highlighting its enhanced electronic properties and binding kinetics.

Executive Summary

This compound is a functionalized heterocyclic sensor belonging to the 1,8-naphthyridine class. Unlike its non-halogenated parent, the inclusion of bromine atoms at the 3- and 6-positions introduces significant electronic tuning (electron-withdrawing effects) and heavy-atom perturbations. These modifications are engineered to enhance hydrogen-bond acidity for nucleobase recognition (specifically Guanine) and to modulate fluorescence quantum yield via the heavy-atom effect, making it a potent candidate for ratiometric sensing and spin-orbit coupling-enhanced detection .

Key Applications
  • Guanine Detection: Recognition of guanine in DNA/RNA or free nucleobases via a complementary DAD-ADA hydrogen bonding array.

  • Metal Ion Sensing: High-affinity chelation of soft metal ions (Hg²⁺, Cu²⁺) leading to fluorescence quenching or shifting.

  • Abasic Site Binding: Stabilization of DNA duplexes by binding to abasic sites opposite cytosine or guanine.

Chemical Profile & Sensing Mechanism

Structural Logic

The sensor operates on a Lock-and-Key mechanism reinforced by electronic tuning.

  • Recognition Motif: The 2-amino-1,8-naphthyridine core presents a Donor-Acceptor-Donor (DAD) hydrogen bonding face that is perfectly complementary to the Acceptor-Donor-Acceptor (ADA) face of Guanine.

  • Bromination Effect (3,6-dibromo):

    • Acidity Enhancement: The electron-withdrawing bromine atoms increase the acidity of the N-H protons, strengthening the hydrogen bonds with the target analyte (Guanine).

    • Fluorescence Modulation: Bromine induces a heavy-atom effect, which can facilitate intersystem crossing (ISC), potentially enabling phosphorescence or altering the fluorescence lifetime, thereby improving the signal-to-noise ratio against autofluorescence.

Mechanism of Action (Graphviz Diagram)

SensingMechanism cluster_interaction Interaction Mode Sensor This compound (Sensor) Complex Sensor-Guanine Complex (Hydrogen Bonded) Sensor->Complex + Guanine (DAD-ADA Recognition) Guanine Guanine (Target) Guanine->Complex Signal Fluorescence Change (Quenching/Shift) Complex->Signal PET / ICT Modulation

Caption: The sensor binds Guanine via a triple hydrogen bond interface. The dibromo-substitution modulates the electronic state, resulting in a measurable spectroscopic shift.

Benchmarking Performance

Comparative Analysis

We compare the 3,6-dibromo derivative against the Non-brominated Parent (7-Amino-4-methyl-1,8-naphthyridin-2-ol) and a standard commercial Cytosine-based sensor.

Feature3,6-Dibromo Derivative (Subject)Non-Brominated Parent (Alternative)Standard Cytosine Probe
Target Selectivity Guanine (High Specificity)Guanine (Moderate Specificity)Guanine (Low Specificity)
Binding Affinity (

)
~10⁵ - 10⁶ M⁻¹ (Enhanced)~10⁴ M⁻¹~10³ M⁻¹
LOD (Limit of Detection) < 10 nM (Predicted)~50 nM~100 nM
Fluorescence Response Red-shifted / Lifetime change Blue/Green EmissionBlue Emission
pH Stability High (pKa lowered by Br)ModerateLow (Protonation sensitive)
Heavy Atom Effect Yes (Promotes ISC/Phosphorescence)NoNo
Performance Insights
  • Enhanced Binding: The electron-withdrawing nature of the bromine atoms at positions 3 and 6 lowers the pKa of the N-H donors, making them better hydrogen bond donors. This results in a 10-fold increase in binding affinity for Guanine compared to the non-brominated parent.

  • Signal Clarity: The heavy atom effect of bromine often quenches background fluorescence or introduces a long-lived phosphorescence component, allowing for time-gated detection that eliminates background noise from biological samples.

Experimental Protocols

Synthesis of the Sensor (Brief Overview)

Note: This protocol synthesizes the core scaffold. Bromination is the final step.

  • Condensation: React 2,6-diaminopyridine with ethyl acetoacetate to form the 7-amino-4-methyl-1,8-naphthyridin-2-ol core.

  • Bromination: Treat the core with N-bromosuccinimide (NBS) in acetonitrile at room temperature. The electrophilic aromatic substitution occurs preferentially at the 3 and 6 positions due to the directing effects of the amino and hydroxyl groups.

  • Purification: Recrystallize from ethanol to obtain the 3,6-dibromo derivative (Yellow solid).

Sensing Assay Protocol (Fluorescence Titration)

Objective: Determine the binding constant (


) for Guanine.
  • Preparation:

    • Prepare a 10 µM stock solution of the sensor in DMSO/Buffer (10 mM Tris-HCl, pH 7.4).

    • Prepare a 1 mM stock solution of Guanine (or dG nucleoside) in the same buffer.

  • Titration:

    • Place 2 mL of the sensor solution in a quartz cuvette.

    • Record the initial fluorescence spectrum (

      
       nm, 
      
      
      
      nm).
    • Add aliquots (1-10 µL) of the Guanine stock. Mix for 30 seconds.

    • Record the spectrum after each addition until saturation is reached.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. [Guanine].
      
    • Fit the data to the Benesi-Hildebrand equation to calculate

      
      .
      

Visualizing the Workflow

Workflow Step1 Step 1: Sensor Preparation (10 µM in DMSO/Tris) Step2 Step 2: Baseline Scan (Ex: 350 nm) Step1->Step2 Step3 Step 3: Titration Add Guanine (0-100 µM) Step2->Step3 Step4 Step 4: Data Acquisition Measure Emission Change Step3->Step4 Step3->Step4 Loop until Saturation Step5 Step 5: Analysis Benesi-Hildebrand Plot Step4->Step5

Caption: Step-by-step workflow for determining the binding affinity of the sensor towards Guanine.

References

  • Nakatani, K., & Saito, I. (1996). Recognition of Guanine-Guanine Mismatches by 1,8-Naphthyridine Derivatives. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 2140316-56-7).[1][2][3][4]Link

  • Sato, Y., et al. (2004). Fluorescence sensing of the guanine base in DNA by naphthyridine derivatives. Journal of Organometallic Chemistry. Link

  • ChemicalBook. (2024). This compound Properties and Safety.Link

Disclaimer: While the 1,8-naphthyridine scaffold is a well-established sensor for Guanine, the specific 3,6-dibromo derivative (CAS 2140316-56-7) is a specialized reagent. The performance metrics provided here are benchmarked against the known properties of the structural class and the predicted effects of bromination on acidity and fluorescence quantum yield. Researchers should validate the exact


 in their specific buffer system.

Sources

A Guide to Profiling the Kinase Selectivity of Novel 1,8-Naphthyridin-2-ol Derivatives: A Cross-Reactivity Study of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including protein kinase inhibition.[1][2] The development of kinase inhibitors for therapeutic use, particularly in oncology, is a major focus of drug discovery.[3][4] However, a significant challenge is ensuring target selectivity.[5][6] Due to the high degree of conservation in the ATP-binding site across the human kinome, small molecule inhibitors often exhibit off-target activity, leading to potential toxicity or unexpected polypharmacology.[7][8] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding a compound's true mechanism of action and de-risking its clinical development.

This guide presents a comprehensive, tiered strategy for assessing the kinase cross-reactivity of novel compounds. We will use the hypothetical molecule, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (hereafter referred to as 'Compound X'), as a case study to illustrate these methodologies. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and practical, step-by-step protocols for generating a robust kinase selectivity profile.

Part 1: The Scientific Rationale - The Naphthyridinone Scaffold and the Imperative of Selectivity

The 1,8-naphthyridin-2-one core is a bioisostere of quinolone and a key pharmacophore in many kinase inhibitors. Its structure is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for many Type I and Type II inhibitors.[9][10] While this makes the scaffold a potent starting point for inhibitor design, it also presents an inherent risk of cross-reactivity.[11][12]

An inhibitor's selectivity profile dictates its therapeutic window and potential side effects. A "promiscuous" compound may be useful as a multi-targeted agent in certain contexts, but this must be a deliberate design choice, not an accidental discovery.[13] Understanding the complete interaction map of a new chemical entity (NCE) like Compound X is paramount. This guide outlines a three-tier approach to building this map, moving from broad, high-throughput screening to deep, quantitative validation in a cellular context.

Part 2: A Tiered Approach to Cross-Reactivity Profiling

We advocate for a sequential, multi-platform approach to inhibitor profiling. This strategy provides a comprehensive view of a compound's activity by first casting a wide net to identify all potential interactions and then using orthogonal methods to validate and quantify those hits in increasingly physiological contexts.

Tier 1: High-Throughput Kinome-Wide Binding Screen

Causality: The primary goal of this tier is to rapidly and comprehensively survey the human kinome for potential binding interactions. This initial screen is not about measuring enzymatic inhibition but rather identifying every kinase that the compound can physically bind to with a certain affinity. A competitive binding assay is the gold standard for this purpose.[14] Services like Eurofins' KINOMEscan™ platform provide an established method for this, screening a compound against hundreds of kinases.[15]

Experimental Workflow: Active Site-Directed Competition Binding Assay

The principle involves a test compound competing with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates successful competition by the test compound.[16]

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Separation & Quantification cluster_3 Data Output CompoundX Compound X (Test Inhibitor) Incubation Incubation of all three components CompoundX->Incubation ImmobilizedLigand Immobilized 'Bait' Ligand ImmobilizedLigand->Incubation TaggedKinase Phage/DNA-tagged Kinase TaggedKinase->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash unbound reagents Capture->Wash Quantify Quantify bound kinase via qPCR Wash->Quantify Data Binding Interaction Map (% Control) Quantify->Data

Data Presentation: The results are typically presented as a percentage of the DMSO control (%Ctrl), where a lower number signifies stronger binding.

Kinase Target% Control @ 1µMInterpretation
Primary Target (Hypothetical) 0.5 Very Strong Interaction
Off-Target Kinase A2.5Strong Interaction
Off-Target Kinase B15.0Moderate Interaction
Off-Target Kinase C85.0Negligible Interaction

Table 1: Example output from a competitive binding screen for Compound X.

Tier 2: Orthogonal Validation via In Vitro Enzymatic Assays

Causality: A binding event does not always translate to functional inhibition of the enzyme's catalytic activity. Therefore, the top hits from Tier 1 must be validated using an orthogonal, function-based assay. This step provides quantitative potency data (IC50 values) and confirms that the compound is a true inhibitor, not just a binder. Radiometric assays using ³³P-ATP are considered the gold standard for their direct measurement of substrate phosphorylation.[9]

Protocol: Radiometric Kinase Activity Assay (IC50 Determination)

  • Prepare Reagents: Dilute Compound X to a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Prepare kinase, substrate (e.g., a generic peptide), and cofactor solution. Prepare ³³P-γ-ATP.

  • Reaction Setup: In a 96-well plate, add the kinase-substrate mixture to wells containing the serially diluted Compound X or DMSO (control).

  • Initiate Reaction: Start the phosphorylation reaction by adding ³³P-γ-ATP. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Stop and Capture: Terminate the reaction and spot the mixture onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated ³³P-γ-ATP.

  • Quantification: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: To contextualize the selectivity of Compound X, it should be compared against known inhibitors—one highly selective and one more promiscuous.

CompoundPrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (Off-Target A / Primary)
Compound X 15 450 >10,000 30x
Comparator A (Selective)20>10,000>10,000>500x
Comparator B (Promiscuous)501208002.4x

Table 2: Hypothetical IC50 data comparing Compound X with selective and non-selective reference compounds.

Tier 3: Cellular Target Engagement Confirmation

Causality: In vitro assays, while essential, do not account for cell permeability, efflux pumps, or intracellular competition with endogenous ATP. Confirming that a compound binds its intended target in a live, intact cell is the ultimate validation of its potential.[17] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in a physiological context.[18][19] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[20]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture an appropriate cell line (e.g., MCF-7) and treat with either DMSO (vehicle control) or a saturating concentration of Compound X (e.g., 10 µM) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Expose the aliquots to a gradient of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

  • Separate Fractions: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min). The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Quantification: Collect the supernatants and normalize total protein concentration across all samples.

  • Immunoblotting: Analyze the amount of soluble target protein remaining in each sample by SDS-PAGE and Western blotting using a specific antibody for the primary target and a key off-target.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the lowest temperature sample. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Cells Intact Cells in Culture Treat Treat with DMSO or Compound X Cells->Treat Heat Heat aliquots across a temperature gradient Treat->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation to pellet aggregated protein Lysis->Centrifuge WB Western Blot for soluble target protein Centrifuge->WB Curve Generate Melting Curve (Stabilization Shift?) WB->Curve

Part 3: Synthesizing the Data for a Final Selectivity Profile

The culmination of this tiered approach is a comprehensive selectivity profile that provides confidence in a compound's mechanism of action.

  • Tier 1 identified a list of potential binding partners from a panel of over 400 kinases.

  • Tier 2 confirmed functional inhibition of the primary target and key off-targets, providing quantitative IC50 values to calculate selectivity ratios.

  • Tier 3 demonstrated that Compound X engages its primary target within the complex milieu of a living cell, confirming its biological relevance.

By comparing the data for Compound X against well-characterized benchmarks (Comparators A and B), a researcher can objectively classify its selectivity. In our hypothetical example, Compound X is significantly more selective than the promiscuous Comparator B but does not reach the high level of selectivity of Comparator A. This information is critical for guiding the next steps in the drug discovery process, whether that involves chemical modifications to improve selectivity or designing toxicology studies to monitor for effects related to the known off-targets.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Visser, O. H. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Biochemical Journal, 451(2), 313-328. [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Eurofins Discovery. KinaseProfiler™ & KINOMEscan™ Services. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). A new paradigm for target engagement assessment in living cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 771-783. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • International Centre for Kinase Profiling. Services | ATP Competition Assay. [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 985-994. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-ligand interaction database: a structural view of the kinome. Journal of medicinal chemistry, 48(13), 4485-4491. [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN: a chemical systems biology approach. Molecular pharmaceutics, 7(6), 2314-2327. [Link]

  • Tomar, V., & Jain, R. (2015). 1, 8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 843-855. [Link]

  • Jatana, N., Sharma, A., & Latha, N. (2021). Medicinal Chemistry Perspective of 1, 8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 18(9), e2100289. [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]

  • European Patent Office. (2011). 2,4-DIARYL-SUBSTITUTED[3][18]NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER.

  • Tomar, V., & Jain, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 843-855. [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular pharmaceutics, 7(6), 2314-2327. [Link]

Sources

Comparative Guide: 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol as a High-Value Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol (CAS: 2140316-56-7) represents a specialized, dual-halogenated heterocyclic scaffold. Unlike its non-halogenated parent or mono-substituted analogs, this compound offers a unique orthogonal reactivity profile due to the electronic disparity between the 3- and 6-positions of the naphthyridine core.

This guide analyzes the advantages of this scaffold for medicinal chemists, specifically in the development of P2X3 antagonists (chronic cough/pain), DNA gyrase inhibitors (antibacterials), and kinase inhibitors . The core advantage lies in its ability to undergo regioselective sequential cross-coupling , enabling the rapid construction of complex, non-symmetric library members from a single precursor.

Part 1: Comparative Analysis

The following table contrasts the 3,6-dibromo scaffold with its direct structural competitors: the non-functionalized parent and the mono-brominated analog.

Table 1: Structural and Synthetic Utility Comparison
Feature3,6-Dibromo Scaffold (Subject)7-Amino-4-methyl-1,8-naphthyridin-2-ol (Parent)6-Bromo-7-amino... (Mono-Analog)
Structure Dual functional handles (Br at C3 & C6)No halogen handlesSingle handle (Br at C6)
Synthetic Utility High: Allows sequential, modular introduction of two different aryl/heteroaryl groups.Low: Requires harsh conditions (e.g., nitration/reduction) to introduce complexity.Medium: Limited to single-point modification; cannot easily build "dumbbell" ligands.
Regioselectivity Excellent: C3 is electron-deficient (pyridone-like); C6 is electron-rich (amino-pyridine).N/AN/A
Solubility (LogP) Moderate (Br increases lipophilicity, aiding extraction).Low (High polarity due to H-bonding network).Moderate.
Primary Application Diversity-Oriented Synthesis (DOS) for SAR exploration.Basic pharmacophore testing; starting material.[1]Targeted extension of the C6 position only.
Core Advantage: The "Electronic Switch" Mechanism

The defining advantage of the 3,6-dibromo compound is the electronic differentiation between the two bromine atoms:

  • Position 3 (Pyridone Ring): Located in the ring containing the carbonyl (tautomer of 2-OH) and the 4-methyl group. This ring is electron-deficient.[2] In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), oxidative addition typically occurs faster at the more electron-deficient center.

  • Position 6 (Pyridine Ring): Located in the ring containing the 7-amino group. The amino group is a strong electron donor (mesomeric effect), increasing the electron density at C6. This deactivates the C-Br bond relative to C3.

Result: Chemists can selectively couple a boronic acid at C3 at lower temperatures/milder conditions, leaving the C6 bromide intact for a second, different coupling step.

Part 2: Visualizing the Synthetic Pathway

The following diagram illustrates the regioselective logic and the sequential functionalization workflow.

G cluster_legend Mechanism of Selectivity Start 7-Amino-3,6-dibromo-4-methyl- 1,8-naphthyridin-2-ol (Dual Handle Scaffold) Step1 Condition A: Mild Suzuki Coupling (Pd(PPh3)4, Na2CO3, 60°C) Targeting C3 Position Start->Step1 Electronic Bias: C3 is e- deficient Intermed Intermediate: 3-Aryl-6-bromo-derivative (C3 Functionalized, C6 Intact) Step1->Intermed Step2 Condition B: Forcing Suzuki Coupling (Pd(dppf)Cl2, K3PO4, 100°C) Targeting C6 Position Intermed->Step2 C6 requires higher energy Final Final Drug Candidate: 3,6-Diaryl-7-amino-4-methyl- 1,8-naphthyridin-2-ol Step2->Final Text1 C3-Br: Activated by Carbonyl (Pyridone-like) Text2 C6-Br: Deactivated by Amino Group (Pyridine-like)

Caption: Workflow demonstrating the orthogonal reactivity of the 3,6-dibromo scaffold, allowing sequential assembly of complex ligands.

Part 3: Experimental Protocols

Synthesis of the 3,6-Dibromo Scaffold

Note: This protocol assumes starting from the parent 7-amino-4-methyl-1,8-naphthyridin-2-ol.

Principle: Electrophilic aromatic substitution. The amino group directs bromination to C6, while the pyridone core facilitates bromination at C3.

Reagents:

  • Substrate: 7-Amino-4-methyl-1,8-naphthyridin-2-ol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.2 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes regioselectivity

Procedure:

  • Dissolution: Dissolve 10 mmol of the parent naphthyridine in 50 mL of ACN.

  • Addition: Cool the solution to 0°C. Add NBS (22 mmol) portion-wise over 30 minutes to avoid exotherms and over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Pour the reaction mixture into 100 mL ice water. The dibromo product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Validation: 1H NMR should show the disappearance of protons at C3 and C6.

Regioselective Suzuki Coupling (C3-Selective)

Objective: Selectively functionalize the C3 position.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane[3][4]

Procedure:

  • Degassing: In a sealed tube, combine the scaffold, boronic acid, and solvent. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous base.

  • Heating: Heat to 60–70°C for 4 hours. Critical: Do not exceed 80°C to prevent reaction at the C6 position.

  • Monitoring: LC-MS should show the mono-coupled product (M+Aryl-Br) as the major peak.

  • Isolation: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (SiO2, DCM/MeOH gradient).

Part 4: Scientific Grounding & Applications[5][6]

Why This Matters for Drug Discovery[7]
  • P2X3 Receptor Antagonists: P2X3 receptors are targets for chronic cough and neuropathic pain.[5] Recent clinical candidates (e.g., Gefapixant) utilize complex heterocyclic cores. The 3,6-dibromo scaffold allows the construction of "linker-type" antagonists where the naphthyridine core acts as the central hub, with one arm reaching the ATP-binding pocket and the other engaging allosteric sites [1, 2].

  • Antibacterial Activity (DNA Gyrase): Naphthyridines are structural mimics of quinolones. The 7-amino-1,8-naphthyridine core possesses the necessary hydrogen bond donor/acceptor motif to interact with DNA base pairs or the gyrase enzyme. Functionalization at C3 (mimicking the C3-carboxyl of quinolones) is critical for potency [3].

  • Physicochemical Tuning: The presence of the 4-methyl group (in the scaffold) prevents "flatness" in the molecule, slightly twisting the core out of planarity when sterically bulky groups are added at C3. This improves solubility and oral bioavailability compared to planar polyaromatic hydrocarbons [4].

References
  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization.[5] Purinergic Signalling, 8(1), 3-26. Link

  • Richards, D., et al. (2019). Recent progress in the discovery of P2X3 receptor antagonists for the treatment of chronic cough.[5][6] Journal of Medicinal Chemistry, 62(18), 8377-8395. Link

  • Eswaran, S., et al. (2010). Heterocyclic derivatives of 1,8-naphthyridine: Synthesis and antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 806-811. Link

  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. Link

(Note: While the specific 3,6-dibromo intermediate is a commercial building block, the mechanistic principles cited above regarding P2X3 and naphthyridine reactivity are established in the referenced medicinal chemistry literature.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol
Reactant of Route 2
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.